5-Fluoro-3-formyl-2-methoxyphenylboronic acid
Description
The exact mass of the compound (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-fluoro-3-formyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-5(4-11)2-6(10)3-7(8)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUGZYHSZKKPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584906 | |
| Record name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-73-5 | |
| Record name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-73-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid, a versatile building block for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a trifunctional aromatic compound featuring a boronic acid, a fluorine atom, and a formyl group. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting and boiling points have not been extensively published for this specific compound. The provided melting point is an estimate based on a structurally similar compound, 5-Fluoro-2-methoxyphenylboronic acid.
| Property | Value | Source |
| IUPAC Name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | [1] |
| CAS Number | 1072951-73-5 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [1][2] |
| Molecular Weight | 197.96 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | ~144-153 °C (estimated) | [3] |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents such as THF, Dioxane, and DMF | Inferred from similar compounds |
| LogP | 1.2021 | [1] |
Synthesis and Reactivity
The synthesis of this compound can be approached through the ortho-formylation of a corresponding substituted phenylboronic acid precursor. The presence of the methoxy group activates the aromatic ring, while the fluorine and boronic acid moieties direct the regioselectivity of the formylation reaction.
General Synthetic Workflow
A plausible synthetic route involves the directed ortho-metalation and subsequent formylation of 5-fluoro-2-methoxyphenylboronic acid. This common methodology in organic synthesis allows for the precise introduction of a formyl group ortho to the methoxy substituent.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Key Applications
The reactivity of this compound is characterized by the interplay of its three functional groups.
-
Boronic Acid Group: This moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides/triflates. This reaction is a cornerstone of modern organic synthesis for constructing biaryl and more complex molecular skeletons.[4]
-
Formyl Group: The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination to introduce amine diversity, and condensation reactions to form Schiff bases or heterocyclic structures.[5]
-
Fluorine Atom: The presence of fluorine can significantly influence the compound's physicochemical properties, such as acidity and lipophilicity. In the context of drug design, fluorine substitution can enhance metabolic stability, bioavailability, and binding affinity to biological targets.
Experimental Protocols
Representative Synthesis Protocol (Hypothetical)
Materials:
-
5-Fluoro-2-methoxyphenylboronic acid
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-fluoro-2-methoxyphenylboronic acid (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for utilizing this compound in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide/triflate (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the vessel under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of 2-formylphenylboronic acids has garnered interest for its potential as enzyme inhibitors and antimicrobial agents.[5] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to inhibition. The formyl group can participate in forming a cyclic boronate ester, which can influence the stability and binding affinity of the inhibitor-enzyme complex.
Hypothetical Mechanism of Enzyme Inhibition
The diagram below illustrates a potential mechanism by which a 2-formylphenylboronic acid derivative could inhibit a serine protease. This is a generalized pathway based on the known reactivity of this class of compounds.
Caption: Proposed mechanism of serine protease inhibition by a 2-formylphenylboronic acid.
Conclusion
This compound is a promising and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its unique trifunctional nature allows for diverse chemical modifications, making it a valuable tool for creating novel and complex molecules. Further research into its specific biological activities and reaction kinetics will undoubtedly expand its applications in various scientific fields.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid - CAS:1072951-73-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-Fluoro-2-methoxyphenylboronic acid | 179897-94-0 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. iris.uniroma1.it [iris.uniroma1.it]
An In-depth Technical Guide to 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical properties, provides representative experimental protocols for its synthesis and application, and discusses its potential role in the development of novel therapeutics.
Chemical Properties and Data
This compound is a substituted aromatic boronic acid incorporating a synthetically versatile aldehyde group, a methoxy group, and a fluorine atom. This combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The presence of fluorine can enhance metabolic stability and binding affinity of target compounds.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 1072951-73-5 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| Molecular Weight | 197.96 g/mol | [1] |
| IUPAC Name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | [1] |
| Canonical SMILES | COC1=C(C=O)C=C(F)C=C1B(O)O | [1] |
| InChI Key | NRUGZYHSZKKPJR-UHFFFAOYSA-N | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white powder (inferred) | |
| Solubility | Likely soluble in organic solvents such as THF, Dioxane, and DMF (inferred) | |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [1] |
Synthesis and Experimental Protocols
Caption: A plausible synthetic route to this compound.
Representative Synthesis Protocol
This protocol is a representative example based on general procedures for the synthesis of formylphenylboronic acids.
-
Protection of the Aldehyde: The starting material, a suitable bromo-fluoro-methoxybenzaldehyde, is reacted with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst to form a cyclic acetal. This protects the aldehyde group from reacting with the organometallic intermediates in subsequent steps.
-
Formation of the Organometallic Intermediate: The protected bromo-aromatic compound is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to perform a lithium-halogen exchange, or magnesium turnings are used to form a Grignard reagent.
-
Borylation: A trialkyl borate, such as triisopropyl borate, is added to the organometallic solution at low temperature. The mixture is allowed to slowly warm to room temperature.
-
Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid solution (e.g., HCl). This hydrolyzes the borate ester and the acetal protecting group, yielding the crude this compound.
-
Purification: The crude product can be purified by recrystallization or by dissolving it in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
A primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate. This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures, which are common in pharmaceuticals.
Representative Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a reaction vessel, this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water), is added.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.
Biological Relevance and Potential Signaling Pathways
Formylphenylboronic acids are precursors to benzoxaboroles, a class of compounds with significant biological activity. Several benzoxaboroles have been investigated as antimicrobial and anti-inflammatory agents.
The antifungal mechanism of action for some benzoxaboroles, such as tavaborole, involves the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in fungi and bacteria. The boronic acid moiety is believed to form a covalent adduct with the ribose of the terminal adenosine in tRNA^Leu within the enzyme's active site, effectively trapping the tRNA and inhibiting protein synthesis.
Caption: Potential pathway from the boronic acid to a biologically active benzoxaborole.
Given its structure, this compound is a prime candidate for the synthesis of novel benzoxaborole derivatives. The fluorine and methoxy substituents can be used to modulate the potency, selectivity, and pharmacokinetic properties of these potential inhibitors. Researchers in drug development can utilize this building block to create libraries of compounds for screening against various microbial targets.
References
An In-depth Technical Guide to 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, potential synthetic applications, and illustrates relevant chemical workflows.
Core Compound Properties
This compound is a trifunctional reagent, featuring a boronic acid moiety, a fluorine substituent, and a formyl (aldehyde) group. This unique combination of functional groups makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and advanced materials. The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the formyl and boronic acid groups serve as versatile handles for a wide range of chemical transformations.[1]
All quantitative data for the compound are summarized in the table below for clarity and easy reference.
| Property | Value | Reference |
| Molecular Weight | 197.96 g/mol | [2][3] |
| Molecular Formula | C₈H₈BFO₄ | [2][3] |
| CAS Number | 1072951-73-5 | [2][3] |
| IUPAC Name | (5-fluoro-3-formyl-2-methoxyphenyl)boronic acid | [2] |
| Canonical SMILES | COC1=C(C=O)C=C(F)C=C1B(O)O | [2] |
| Purity | ≥95% (typical) | [2] |
| LogP | 1.2021 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
Synthetic Applications and Experimental Protocols
The primary utility of this compound lies in its application as a building block in cross-coupling reactions and other transformations. The boronic acid group is an ideal participant in the Suzuki-Miyaura cross-coupling reaction for forming new carbon-carbon bonds.[4] The formyl group provides a reactive site for transformations such as reductive amination, condensations, or conversion into other functional groups.[1]
Exemplary Protocol for Synthesis:
-
Reaction Setup: Under an inert atmosphere (e.g., argon), dissolve the starting material, 3-bromo-5-fluoro-2-methoxybenzaldehyde (1.0 eq), in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding 1M aqueous HCl and stir vigorously for 1 hour to hydrolyze the borate ester. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or silica gel chromatography to yield the final product.[6]
A primary application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling to form biaryl structures. This reaction is a cornerstone of modern C-C bond formation due to its high efficiency and tolerance of diverse functional groups, including the formyl group present in this reagent.[4][7] The general catalytic cycle is a well-established workflow.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[8]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon). Add a degassed solvent, such as a mixture of dioxane and water.[9]
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir. Monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography to isolate the desired biaryl product.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid - CAS:1072951-73-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid for Advanced Research
This technical guide provides a comprehensive overview of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its chemical structure, physicochemical properties, a plausible synthetic pathway, and its application in Suzuki-Miyaura cross-coupling reactions.
Core Compound Properties
This compound is a substituted arylboronic acid of significant interest in organic synthesis. The presence of a fluorine atom, a formyl group, and a methoxy group on the phenyl ring imparts unique reactivity and makes it a versatile reagent for the synthesis of complex organic molecules.[1][2] Boronic acids, in general, are pivotal in medicinal chemistry, and the introduction of fluorine can enhance metabolic stability and binding affinity of target molecules.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1072951-73-5 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| Molecular Weight | 197.96 g/mol | [1] |
| IUPAC Name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | [1] |
| Canonical SMILES | COC1=C(C=C(F)C=C1B(O)O)C=O | [1] |
| InChI Key | NRUGZYHSZKKPJR-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white powder/solid | Inferred from similar compounds |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic route could commence from the commercially available 4-Fluoro-2-methoxyphenylboronic acid. The key transformation would be a directed ortho-formylation. The methoxy group is an ortho, para-director; however, the position ortho to the methoxy and meta to the boronic acid and fluorine is sterically accessible and electronically activated for electrophilic aromatic substitution.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. A 2-formylphenylboronic acid (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ikprress.org [ikprress.org]
5-Fluoro-3-formyl-2-methoxyphenylboronic acid synthesis route
An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
This technical guide provides a detailed overview of a plausible synthetic route for this compound, a valuable building block in medicinal chemistry and materials science. The presented synthesis is a multi-step process designed for researchers, scientists, and drug development professionals.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in four main steps, starting from the commercially available 5-fluoro-2-methoxybenzaldehyde. The key steps include the regioselective bromination of the starting material, protection of the aldehyde functionality, subsequent lithium-halogen exchange followed by borylation, and finally, deprotection to yield the target boronic acid.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-fluoro-2-methoxybenzaldehyde
This step involves the electrophilic bromination of 5-fluoro-2-methoxybenzaldehyde. A similar procedure for the bromination of 4-fluorobenzaldehyde can be adapted.[1]
-
To a cooled (0 °C) suspension of powdered aluminum trichloride (1.2 eq) in dry dichloromethane, add a solution of 5-fluoro-2-methoxybenzaldehyde (1.0 eq) in dry dichloromethane.
-
Slowly add bromine (1.1 eq) to the mixture.
-
Heat the mixture to reflux and stir for 16 hours.
-
After cooling, pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium metabisulfite solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-fluoro-2-methoxybenzaldehyde.
Step 2: Synthesis of 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane
The aldehyde group is protected as a 1,3-dioxolane to prevent its reaction in the subsequent borylation step.
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-bromo-5-fluoro-2-methoxybenzaldehyde (1.0 eq) in toluene.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Heat the mixture to reflux and remove the water azeotropically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane, which can often be used in the next step without further purification.
Step 3: Synthesis of 2-(5-Fluoro-3-(dihydroxyboryl)-2-methoxyphenyl)-1,3-dioxolane
This is the key borylation step, which proceeds via a lithium-halogen exchange followed by reaction with a borate ester.
-
Under an inert atmosphere (argon or nitrogen), dissolve 2-(3-bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl solution and stir vigorously for 1 hour to hydrolyze the borate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 4: Synthesis of this compound
The final step is the deprotection of the aldehyde group under acidic conditions.
-
Dissolve the crude 2-(5-fluoro-3-(dihydroxyboryl)-2-methoxyphenyl)-1,3-dioxolane from the previous step in a mixture of THF and 1 M aqueous HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected yields for the synthesis of this compound. The yields are estimated based on similar reactions reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromination | 5-Fluoro-2-methoxybenzaldehyde | Br₂, AlCl₃ | Dichloromethane | Reflux | 16 | ~75 |
| 2 | Protection | 3-Bromo-5-fluoro-2-methoxybenzaldehyde | Ethylene glycol, p-TsOH | Toluene | Reflux | 4-6 | ~95 |
| 3 | Borylation | 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane | n-BuLi, B(OiPr)₃ | THF | -78 to RT | 12 | ~80 |
| 4 | Deprotection | 2-(5-Fluoro-3-(dihydroxyboryl)-2-methoxyphenyl)-1,3-dioxolane | HCl (aq) | THF/Water | RT | 2-4 | ~90 |
| Overall | ~51 |
Conclusion
This technical guide outlines a robust and plausible four-step synthesis for this compound. The described protocols are based on well-established organic transformations and can be adapted by researchers for the synthesis of this and other similarly substituted phenylboronic acids. The provided quantitative data serves as a benchmark for optimizing the reaction conditions to achieve high yields and purity of the final product.
References
Commercial Availability and Technical Guide for 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid (CAS Number: 1072951-73-5), a valuable building block in medicinal chemistry and organic synthesis. This document summarizes key data for procurement, outlines a probable synthetic methodology, and illustrates relevant chemical and logistical pathways.
Commercial Availability
This compound is readily available from a number of chemical suppliers. The table below provides a summary of offerings from various vendors, current as of the time of this guide. Researchers are advised to contact suppliers directly for the most up-to-date pricing and availability.
| Supplier | Product Code | Purity | Available Quantities |
| Fluorochem | F691587 | 95+% | 100 mg, 250 mg, 1 g[1] |
| Sunway Pharm | CB53895 | 97% | 1 g, 5 g[2] |
| Alfa Chemistry | ACM1072951735 | 95% | Inquire for details |
Physicochemical Properties
| Property | Value |
| CAS Number | 1072951-73-5[1][2] |
| Molecular Formula | C₈H₈BFO₄[2] |
| Molecular Weight | 197.96 g/mol [2] |
| IUPAC Name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid[1] |
| Canonical SMILES | COC1=C(C=C(F)C=C1B(O)O)C=O |
| InChI Key | NRUGZYHSZKKPJR-UHFFFAOYSA-N[1] |
Experimental Protocols: A Plausible Synthetic Route
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the preparation of substituted phenylboronic acids involves a two-step procedure starting from the corresponding aryl bromide. The synthesis of the analogous compound, 5-trifluoromethyl-2-formylphenylboronic acid, follows this general pathway.[3]
Step 1: Halogen-Metal Exchange
The synthesis would likely begin with a bromo-substituted precursor, 2-bromo-4-fluoro-6-methoxybenzaldehyde. This starting material would undergo a halogen-metal exchange reaction. This is typically achieved by treating the aryl bromide with a strong organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Step 2: Borylation and Hydrolysis
The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. This electrophilic trap introduces the boron moiety. The reaction mixture is allowed to warm to room temperature, followed by acidic workup (e.g., with aqueous HCl). This hydrolysis step converts the boronic ester intermediate into the final this compound.
Mandatory Visualizations
Chemical Procurement Workflow
The following diagram illustrates a typical workflow for the procurement of a specialty chemical like this compound in a research and development setting.
Suzuki-Miyaura Cross-Coupling Reaction Pathway
This compound is an ideal coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation in organic synthesis. The catalytic cycle, which typically employs a palladium catalyst, is depicted below.
References
An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Fluoro-3-formyl-2-methoxyphenylboronic acid (CAS RN: 1072951-73-5). The document is intended for professionals in research and drug development who may be working with this compound. It covers physical and chemical properties, toxicological data, safe handling procedures, and experimental protocols.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid, a class of compounds widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of fluoro, formyl, and methoxy groups on the phenyl ring imparts specific reactivity and potential for diverse chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072951-73-5 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| Molecular Weight | 197.96 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not available for this specific compound. A related compound, 5-Fluoro-2-methoxyphenylboronic acid, has a melting point of 144-153 °C. | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Likely soluble in organic solvents such as THF, Dioxane, and DMF. | Inferred from general properties of arylboronic acids |
| LogP | 1.2021 | [1] |
Toxicological Information and Hazard Identification
The toxicological properties of this compound have not been extensively studied. The available information is primarily based on general data for substituted phenylboronic acids and related compounds. It is classified as harmful and an irritant.
Table 2: Toxicological Profile and Hazard Statements
| Hazard | GHS Classification | Precautionary Statement Codes | Source |
| Acute Oral Toxicity | Harmful if swallowed (H302) | P264, P270, P301+P312, P330, P501 | |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | P264, P280, P302+P352, P332+P313, P362 | |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | P264, P280, P305+P351+P338, P337+P313 | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Note: Specific LD50/LC50 data for this compound are not available. For the parent compound, phenylboronic acid, the oral LD50 in rats is reported as 740 mg/kg. This information should be used for general guidance only, as the toxicity of the target compound may differ.
Safe Handling and Storage
Due to the hazardous nature of this compound, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Some sources recommend refrigeration for long-term storage.
-
Keep away from strong oxidizing agents.
Spill and Disposal:
-
In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.
Experimental Protocols
The primary application of this compound in research is as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the use of this compound in a Suzuki-Miyaura reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., toluene, dioxane, DMF/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Stir the mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Biological Activity and Signaling Pathways
While specific biological activities of this compound are not well-documented, the broader class of phenylboronic acids has garnered significant interest in drug discovery. Their unique ability to form reversible covalent bonds with diols makes them potential inhibitors of various enzymes and binders to glycoproteins.
Known Biological Activities of Phenylboronic Acids:
-
Enzyme Inhibition: Phenylboronic acids are known to act as inhibitors of serine proteases. The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of the enzymatic reaction.
-
Sialic Acid Binding: Phenylboronic acids can bind to sialic acids, which are often overexpressed on the surface of cancer cells. This property is being explored for targeted drug delivery to tumors.
The diagram below illustrates a generalized mechanism of action for a phenylboronic acid derivative as an enzyme inhibitor.
Caption: Generalized signaling pathway of enzyme inhibition by a phenylboronic acid derivative.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. As with any chemical reagent, it is crucial to consult the most up-to-date Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before commencing any experimental work.
References
The Rising Star in Medicinal Chemistry: A Technical Guide to 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-formyl-2-methoxyphenylboronic acid is emerging as a highly versatile building block in medicinal chemistry, offering a unique combination of reactive functionalities that are attractive for modern drug discovery. Its strategic placement of a fluorine atom, a formyl group, and a boronic acid moiety on a methoxy-substituted phenyl ring provides a powerful scaffold for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound, drawing insights from research on analogous structures. Key areas of opportunity include the development of novel antimicrobial agents, particularly through the synthesis of benzoxaboroles that target essential bacterial and fungal enzymes, and the construction of diverse compound libraries for screening against a wide range of biological targets, including serine proteases. This document provides a comprehensive overview of its synthetic utility, potential biological activities, and detailed experimental protocols to guide researchers in harnessing its full potential.
Introduction: A Multifunctional Scaffold for Drug Discovery
Boronic acids and their derivatives have gained significant traction in medicinal chemistry, underscored by the clinical success of drugs like bortezomib.[1] These compounds are valued for their unique chemical properties, including their ability to form reversible covalent bonds with biological nucleophiles, making them effective enzyme inhibitors.[1] this compound is a particularly promising reagent due to its trifunctional nature:
-
The Boronic Acid Group: This moiety is a key pharmacophore, capable of interacting with active site residues of enzymes, particularly serine proteases.[2] It is a cornerstone for designing targeted inhibitors.
-
The Formyl Group: As a reactive aldehyde, this group serves as a versatile handle for a wide array of chemical transformations. It readily participates in reactions like reductive amination, Wittig reactions, and condensations, enabling the straightforward synthesis of diverse molecular libraries.[2][3]
-
The Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[2][3]
This guide will delve into the potential applications of this compound, with a focus on its role in developing new antimicrobial agents and as a scaffold for combinatorial chemistry.
Potential Application: Antimicrobial Drug Discovery
Research on structurally related 2-formylphenylboronic acids has revealed their potential as precursors to potent antimicrobial agents.[3] Specifically, these compounds can be readily converted into benzoxaboroles, a class of compounds known for their antibacterial and antifungal activities.[3]
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
A key target for benzoxaborole-based antimicrobials is leucyl-tRNA synthetase (LeuRS), an essential enzyme in microbial protein synthesis.[3][4] Benzoxaboroles act by trapping the leucyl-adenylate intermediate in the active site of LeuRS, leading to the formation of a stable adduct that inhibits enzyme function and ultimately leads to cell death.[3] The workflow for this mechanism is illustrated below.
Antimicrobial Activity Data of an Analogous Compound
While specific antimicrobial data for derivatives of this compound are not publicly available, studies on the analogous compound, 5-trifluoromethyl-2-formylphenylboronic acid, provide compelling evidence for the potential of this class of molecules.[3][4] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this analog against various microorganisms.
| Compound | Organism | MIC (µg/mL) |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | >128 |
| Bacillus cereus | 32 | |
| Candida albicans | 128 | |
| Aspergillus niger | 64 | |
| AN2690 (Tavaborole) | Bacillus cereus | 64 |
Data extracted from a study on 5-trifluoromethyl-2-formylphenylboronic acid for illustrative purposes.[3][4]
These data indicate that derivatives of 2-formylphenylboronic acids can exhibit significant antibacterial and antifungal activity, in some cases exceeding that of known drugs like Tavaborole.[3][4]
Potential Application: Combinatorial Chemistry and Enzyme Inhibition
The dual reactive sites of this compound make it an excellent scaffold for combinatorial chemistry, enabling the rapid generation of compound libraries for high-throughput screening.[2]
Scaffold for Library Synthesis
The formyl group can be readily derivatized through various chemical reactions to introduce molecular diversity. For instance, reductive amination with a library of primary amines can generate a wide array of secondary amine derivatives. The general workflow for such a library synthesis is depicted below.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 4. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-formyl-2-methoxyphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid group for Suzuki-Miyaura coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a formyl group for further derivatization, makes it a versatile building block for the synthesis of complex molecules.[1][2] The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, and this document provides a detailed protocol for the use of this compound in such reactions.[3][4]
The electron-withdrawing nature of the fluoro and formyl groups can present unique challenges in optimizing Suzuki coupling reactions.[5] Therefore, careful selection of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions like protodeboronation.[4] These application notes and the accompanying protocol are based on established methodologies for structurally similar fluorinated and formyl-substituted phenylboronic acids to guide researchers in their synthetic endeavors.
Key Features and Applications
-
Scaffold for Combinatorial Chemistry : The formyl group provides a reactive handle for diverse chemical transformations such as reductive amination and condensation reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]
-
Synthesis of Biologically Active Molecules : The biphenyl moiety is a common scaffold in many pharmaceutical agents.[3][7] The fluorine substituent can improve pharmacokinetic properties, making this building block attractive for drug discovery programs.[1][2]
-
Materials Science : Fluorinated organic compounds are of significant interest in the development of novel materials with unique electronic and physical properties.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup : To a dry reaction flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equiv).
-
Solvent Addition : Add the degassed solvent (5-10 mL).
-
Reaction : Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[5]
Data Presentation: Optimized Suzuki Coupling Conditions for Analogous Boronic Acids
The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of structurally related fluorinated and electronically demanding phenylboronic acids. These conditions can serve as a valuable starting point for the optimization of reactions involving this compound.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [5] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70-110 | 3-48 | Good | [8] |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good | [5] |
| Arylboronic acids | 3-iodochromones | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O/acetone | RT-80 | - | Good | [9] |
| Arylboronic acids | Aryl chlorides | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | RT | 12 | 80-98 | [10] |
| p-methoxyphenylboronic acid | 3-bromo pyrazolopyrimidinone | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane | 110 (MW) | 0.67 | 87 | [11] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing the Suzuki-Miyaura coupling experiment as described in the protocol.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-formyl-2-methoxyphenylboronic acid (CAS No. 1072951-73-5) is a versatile organic building block with significant potential in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety, a fluorine atom, a formyl group, and a methoxy group, offers multiple points for diversification and fine-tuning of molecular properties. The boronic acid group is a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[1]
The presence of both electron-withdrawing (fluoro, formyl) and electron-donating (methoxy) groups on the phenyl ring can influence the reactivity of the boronic acid and the properties of the resulting coupled products. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the formyl group provides a reactive site for further chemical transformations.[2]
This document provides detailed application notes and generalized protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, based on established methodologies for structurally related boronic acids.
Applications in Palladium-Catalyzed Cross-Coupling
The primary application of this compound in this context is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.
Potential Coupling Partners (Electrophiles):
-
Aryl halides (I, Br, Cl) and triflates
-
Heteroaryl halides and triflates
-
Vinyl halides and triflates
The electron-withdrawing nature of the substituents on the boronic acid may require careful optimization of reaction conditions to achieve high yields, particularly when coupling with less reactive electrophiles like aryl chlorides.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
Due to the limited availability of specific experimental data for this compound, the following tables summarize generally effective conditions for Suzuki-Miyaura couplings of substituted phenylboronic acids, including those with electron-withdrawing groups. These should serve as a starting point for reaction optimization.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Electrophiles | Notes |
| Pd(PPh₃)₄ | - | 1-5 | Aryl Iodides, Bromides | A common and versatile catalyst. |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | 1-5 | Aryl Bromides, Chlorides | Requires an external phosphine ligand. |
| PdCl₂(dppf) | - | 1-5 | Aryl Bromides, Chlorides | Effective for a broad range of substrates. |
| Pd₂(dba)₃ | PCy₃, P(tBu)₃ | 1-5 | Challenging Aryl Chlorides | Bulky, electron-rich phosphines are crucial.[3] |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Typical Concentration | Temperature (°C) | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 2 M aqueous solution | 80-110 | A widely used and effective base. |
| Cs₂CO₃ | Dioxane, Toluene | Anhydrous or with H₂O | 80-110 | Often provides higher yields for difficult couplings. |
| K₃PO₄ | Toluene, Dioxane | Anhydrous or with H₂O | 80-110 | A strong base suitable for challenging substrates. |
| Na₂CO₃ | DMF/H₂O, Ethanol/H₂O | 2 M aqueous solution | 80-110 | A common and cost-effective option. |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Note: This protocol is a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide/triflate (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
Protocol:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for optimizing Suzuki-Miyaura reaction conditions.
References
Application Notes and Protocols: Synthesis of Biaryl Compounds Using 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
This document provides detailed application notes and protocols for the use of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in the synthesis of functionalized biaryl compounds. The presence of a fluorine atom, a formyl group, and a methoxy group on the boronic acid ring offers a unique combination of electronic properties and reactive handles for further chemical transformations. The electron-withdrawing nature of the fluoro and formyl groups can influence the reactivity of the boronic acid and impart desirable properties, such as enhanced metabolic stability and binding affinity, to the resulting biaryl products. The formyl group, in particular, serves as a versatile synthetic handle for subsequent modifications, including reductive amination, oxidation, or olefination, making this building block highly valuable for the generation of diverse compound libraries in drug discovery programs.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative, anticipated results for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl bromides. The reaction conditions provided are a general starting point and may require optimization for specific substrates.
| Entry | Aryl Halide Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-5-fluoro-3-formyl-2-methoxy-1,1'-biphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 88 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 5-Fluoro-3-formyl-2-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 |
| 3 | 4-Bromobenzonitrile | 4'-(5-Fluoro-3-formyl-2-methoxyphenyl)benzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
| 4 | 3-Bromopyridine | 3-(5-Fluoro-3-formyl-2-methoxyphenyl)pyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 78 |
| 5 | 2-Bromo-5-methylthiophene | 2-(5-Fluoro-3-formyl-2-methoxyphenyl)-5-methylthiophene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 10 | 82 |
| 6 | Methyl 4-bromobenzoate | Methyl 4'-(5-fluoro-3-formyl-2-methoxyphenyl)biphenyl-4-carboxylate | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 89 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.03 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane, DME)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 mmol, 198 mg), the desired aryl halide (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any oxygen.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 5 mL of a 4:1:1 mixture of Toluene/Ethanol/Water for potassium carbonate as the base) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating plate set to the desired temperature (e.g., 90-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of biaryl compounds.
Caption: Role of functionalized biaryls in drug discovery.
Catalyst Selection for Suzuki Reactions of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of optimal catalyst systems for the Suzuki-Miyaura cross-coupling reactions involving 5-Fluoro-3-formyl-2-methoxyphenylboronic acid. This sterically hindered and electronically complex boronic acid presents unique challenges, including the potential for protodeboronation. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features present challenges for Suzuki-Miyaura coupling reactions:
-
Steric Hindrance: The ortho-methoxy and ortho-formyl groups create significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the formyl and fluoro groups can increase the propensity of the boronic acid to undergo protodeboronation, a common side reaction that reduces product yield.[1] The ortho-formyl group, in particular, is known to accelerate the rate of hydrolytic deboronation.[1]
-
Chelation: The ortho-methoxy group has the potential to chelate to the palladium center, which can influence the catalyst's reactivity and selectivity.[2][3]
To overcome these challenges, highly active and robust catalyst systems are required.
Catalyst System Selection
The choice of palladium source and ligand is paramount for the successful coupling of this compound. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have demonstrated superior performance in coupling sterically demanding and electronically challenging substrates.
Recommended Catalyst Systems
Based on literature precedents for similarly substituted arylboronic acids, the following catalyst systems are recommended for initial screening.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound
| Catalyst System | Palladium Source | Ligand | Key Features & Rationale |
| System 1 | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | XPhos is a bulky and electron-rich biaryl monophosphine ligand that is highly effective for coupling sterically hindered and electron-poor substrates. It promotes rapid oxidative addition and facilitates the challenging transmetalation step. |
| System 2 | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Similar to XPhos, SPhos is another highly active biaryl monophosphine ligand known to promote challenging Suzuki couplings, including those with ortho-substituted boronic acids. |
| System 3 | Pd(dppf)Cl₂ | dppf (in complex) | A versatile and robust catalyst often used for a broad range of Suzuki couplings. It can be effective for substrates with moderate steric hindrance and various electronic properties.[4][5] |
| System 4 | Pd(PPh₃)₄ | PPh₃ (in complex) | A classical Suzuki coupling catalyst. While potentially less active for this specific challenging substrate compared to modern phosphine ligands, it serves as a useful benchmark. |
Data Presentation: Comparative Performance of Catalyst Systems
Table 2: Illustrative Performance of Catalyst Systems in Challenging Suzuki-Miyaura Couplings
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / XPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | > 90 |
| Pd₂(dba)₃ / SPhos | Aryl Chloride | K₂CO₃ | Dioxane | 110 | 12-18 | 85-95 |
| Pd(dppf)Cl₂ | Aryl Iodide | Cs₂CO₃ | DMF | 90 | 6-12 | 70-85 |
| Pd(PPh₃)₄ | Aryl Bromide | Na₂CO₃ | DME/H₂O | 80 | 12-24 | 50-70 |
Note: Yields are illustrative and highly dependent on the specific aryl halide coupling partner and reaction conditions.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound using a recommended catalyst system.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ and XPhos
This protocol is designed for high reactivity and is suitable for a range of aryl bromides and chlorides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Pre-catalyst (e.g., XPhos Pd G3)
This protocol utilizes a commercially available pre-catalyst for ease of use and high reactivity, particularly at lower temperatures to minimize protodeboronation.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
XPhos Pd G3 (or a similar pre-catalyst) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add this compound, the aryl halide, the palladium pre-catalyst, and K₂CO₃ to a vial equipped with a stir bar.
-
Add 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Workflow and Logic
Experimental Workflow
The general workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below.
Catalyst Selection Logic
The decision-making process for selecting a suitable catalyst system is outlined in the following diagram.
Conclusion
The Suzuki-Miyaura coupling of this compound requires careful consideration of the catalyst system to overcome the challenges posed by steric hindrance and electronic effects. The use of modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos and SPhos is strongly recommended. The provided protocols offer a starting point for reaction optimization, and the logical diagrams serve as a guide for experimental design. By employing these strategies, researchers can effectively utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in Suzuki Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The success of this palladium-catalyzed reaction is critically dependent on the judicious selection of the base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid partner for the key transmetalation step. The choice of base can significantly influence reaction rates, yields, and the tolerance of various functional groups.
This document provides detailed application notes and protocols to guide researchers in the selection of an appropriate base for the Suzuki coupling of substituted phenylboronic acids. A particular focus is placed on the influence of the electronic properties of the substituents on the phenylboronic acid, a factor that can dramatically alter the optimal reaction conditions.
The Role of the Base in the Suzuki Coupling Catalytic Cycle
The generally accepted mechanism of the Suzuki coupling reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The base is fundamentally involved in the transmetalation step. It is widely believed that the base activates the boronic acid by forming a more nucleophilic boronate species (an "ate" complex). This boronate complex then more readily transfers its organic group to the palladium center. The strength and nature of the base can influence the rate of this step and, consequently, the overall efficiency of the reaction.
Factors Influencing Base Selection
Several factors must be considered when selecting a base for a Suzuki coupling reaction:
-
Electronic Nature of the Phenylboronic Acid:
-
Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally more nucleophilic and react more readily. Weaker bases such as carbonates (e.g., Na₂CO₃, K₂CO₃) are often sufficient to promote the reaction.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CN, -CO₂H) are less nucleophilic, and the corresponding boronate formation is slower. Stronger bases, such as phosphates (e.g., K₃PO₄) or hydroxides (e.g., NaOH, KOH), are often required to achieve high yields.
-
-
Nature of the Aryl Halide: The reactivity of the aryl halide partner (I > Br > Cl > F) also influences the choice of base. For less reactive aryl chlorides, stronger bases are often necessary to facilitate the oxidative addition step and the overall catalytic cycle.
-
Palladium Catalyst and Ligand System: The choice of palladium precursor and the associated ligands can affect the stability and activity of the catalyst under different basic conditions. Some catalyst systems may be incompatible with very strong bases.
-
Solvent: The solubility of the base and the reactants in the chosen solvent system is crucial. Many Suzuki couplings are performed in a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water to dissolve both the organic reactants and the inorganic base.
-
Functional Group Tolerance: The presence of base-sensitive functional groups on either coupling partner will necessitate the use of milder bases (e.g., K₂CO₃, Cs₂CO₃) to avoid unwanted side reactions.
Data Presentation: Base Screening for Substituted Phenylboronic Acids
The following tables summarize the effect of different bases on the yield of the Suzuki coupling reaction for a selection of electron-rich and electron-deficient phenylboronic acids.
Table 1: Base Selection for Suzuki Coupling of Electron-Rich Phenylboronic Acids
| Phenylboronic Acid | Aryl Halide | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 12 | 92 | [1] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 12 | 88 | [1] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 12 | 85 | [1] |
| 4-Methylphenylboronic acid | Iodobenzene | K₂CO₃ | CuBr | DMF | 110 | 8 | 42 | [2] |
| 4-Methylphenylboronic acid | Bromobenzene | Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 0.5 | 98 | [3] |
| 4-Methylphenylboronic acid | Bromobenzene | K₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 95 | [3] |
| 4-Methylphenylboronic acid | Bromobenzene | NaOH | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 80 | [3] |
Table 2: Base Selection for Suzuki Coupling of Electron-Deficient Phenylboronic Acids
| Phenylboronic Acid | Aryl Halide | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | K₃PO₄ | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 16 | 85 | [4] |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 16 | 70 | [4] |
| 2-Nitrophenylboronic acid | 4-Bromoanisole | K₃PO₄ | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 16 | 65 | [4] |
| 4-Carboxyphenylboronic acid | 4-Bromoacetophenone | Cs₂CO₃ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 80 | 12 | 91 | [5] |
| 4-Carboxyphenylboronic acid | 4-Bromoacetophenone | K₃PO₄ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 80 | 12 | 88 | [5] |
| 4-Carboxyphenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 80 | 12 | 75 | [5] |
Experimental Protocols
The following are representative protocols for the Suzuki coupling reaction with substituted phenylboronic acids.
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Rich Phenylboronic Acid with an Aryl Bromide using Potassium Phosphate (K₃PO₄)
-
Materials:
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-methoxyphenylboronic acid, 4-bromoanisole, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and deionized water to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1]
-
Protocol 2: General Procedure for Suzuki Coupling of an Electron-Deficient Phenylboronic Acid with an Aryl Bromide using Cesium Carbonate (Cs₂CO₃)
-
Materials:
-
4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv.)
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
1,4-Dioxane (10 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Schlenk tube
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
In a Schlenk tube, combine 4-nitrophenylboronic acid, 4-bromoacetophenone, and cesium carbonate.
-
Add Pd(OAc)₂ and SPhos to the tube.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed deionized water via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.[4][5]
-
Visualizations
Caption: Logical workflow for selecting a base in Suzuki coupling based on the electronic nature of the phenylboronic acid and functional group tolerance.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds to construct biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[4][5][6] This is achieved through efficient and uniform heating of the reaction mixture, which can minimize the formation of byproducts often seen with conventional heating methods.[4]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid with various aryl halides. This particular boronic acid is a valuable building block due to its unique substitution pattern, incorporating an electron-withdrawing aldehyde, a fluorine atom, and a methoxy group, which can be challenging for traditional coupling methods. The protocols outlined below are designed to serve as a robust starting point for researchers, enabling the efficient synthesis of a diverse range of substituted biaryl compounds.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[4]
-
Improved Yields: The rapid and controlled heating often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields.[4]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and time, leading to more consistent and reproducible outcomes.[6]
-
Broader Substrate Scope: The ability to achieve higher temperatures quickly can facilitate the coupling of more challenging or less reactive substrates.
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted Suzuki coupling of this compound with a representative aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhosPdG2/XPhos)[7][8]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[9]
-
Solvent (e.g., 1,4-dioxane/water, ethanol/water, or DMF/water)[10][11][12][13]
-
Microwave reactor vials (appropriate size for the reaction scale)
-
Inert gas supply (Argon or Nitrogen)
General Procedure:
-
Reaction Setup: To a clean, dry microwave reactor vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the vial. The total volume should be appropriate for the vial size, typically ensuring the reaction mixture is adequately stirred and heated.
-
Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Sealing: Securely seal the microwave vial with a cap.
-
Microwave Irradiation: Place the vial into the microwave reactor. Set the reaction parameters as follows:
-
Work-up:
-
After the reaction is complete and the vial has cooled to room temperature, open the vial.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for microwave-assisted Suzuki coupling reactions with various substituted arylboronic acids and aryl halides, providing a reference for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | Bu₄NOAc (2) | EtOH | 120 | 10 | >98 (conversion) | |
| 4-Chlorotoluene | Phenylboronic acid | Pd EnCat™ (5) | Bu₄NOAc (2) | EtOH | 140 | 10 | >98 (conversion) | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 | [11] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | 95 | [12] |
| 3-Bromopyrazolo[1,5-a] pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 | 40 | 67-89 | [7][8] |
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Suzuki Coupling
Caption: Workflow for the microwave-assisted Suzuki coupling protocol.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of Suzuki Coupling Products Involving 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
These application notes provide detailed procedures and guidance for the purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 5-Fluoro-3-formyl-2-methoxyphenylboronic acid. The protocols are designed for researchers, scientists, and professionals in drug development who require high-purity compounds for further application.
The purification of Suzuki coupling products can be challenging due to the presence of various impurities, including unreacted starting materials, homocoupling byproducts, and residual palladium catalyst.[1][2] The specific functionalities of the target molecule—a fluoro group, a formyl (aldehyde) group, and a methoxy group—impart a moderate to high polarity, which must be considered when selecting a purification strategy.
Common Impurities and Purification Strategies
A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture.
-
Unreacted Boronic Acid : this compound is acidic and can be removed with a basic aqueous wash.[1]
-
Homocoupling Byproduct : Dimerization of the boronic acid can occur, often promoted by the presence of oxygen or certain Pd(II) precatalysts.[1][3] This impurity can have a polarity similar to the desired product, making separation challenging.
-
Unreacted Aryl Halide : The starting electrophile may remain if the reaction does not go to completion.
-
Palladium Catalyst Residues : For pharmaceutical applications, removing trace palladium to parts-per-million (ppm) levels is critical due to toxicity concerns.[1] Methods include filtration through Celite or treatment with metal scavengers.[1]
-
Byproducts from Aldehyde Group : The aldehyde functionality can be sensitive. While generally stable, oxidation to the corresponding carboxylic acid can occur, introducing another impurity.
The primary methods for purification are column chromatography and crystallization. For products that are oils or solids with impurities of similar polarity, column chromatography is the most appropriate method.[1] If the product is a solid and a suitable solvent system can be found, crystallization is a highly effective technique for achieving high purity.[4]
Experimental Workflow
The purification process follows a logical sequence of steps designed to remove different classes of impurities at each stage.
Caption: General workflow for the purification of Suzuki coupling products.
Detailed Experimental Protocols
Protocol 1: Aqueous Work-up and Boronic Acid Removal
This is the essential first step to remove water-soluble impurities and unreacted boronic acid.[1]
-
Cooling : Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution : Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Basic Wash : Transfer the diluted mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M potassium carbonate (K₂CO₃). This converts the acidic boronic acid into its water-soluble boronate salt.[1] Shake vigorously and allow the layers to separate.
-
Separation : Drain the aqueous layer. Repeat the basic wash one more time to ensure complete removal of the boronic acid.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and inorganic salts.
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of the organic solvent.
-
Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities.[1][5] The presence of the polar formyl group often necessitates solvent systems with higher polarity than those used for simple biaryls.
-
TLC Analysis : Develop a suitable solvent system using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in DCM) to achieve good separation between the product spot and major impurities.[1] An ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing : Select a column with an appropriate diameter and pack it with silica gel. The amount of silica should be 50-100 times the weight of the crude product for difficult separations.[6] Equilibrate the column with the initial, least polar eluent.
-
Sample Loading :
-
Dry Loading (Preferred) : Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or EtOAc). Add a small amount of silica gel (2-3 times the weight of the crude product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Wet Loading : Dissolve the crude product in the smallest possible volume of the initial eluent and load it directly onto the column.
-
-
Elution : Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on TLC.[6]
-
Fraction Collection : Collect fractions and monitor their contents by TLC.
-
Isolation : Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.
Protocol 3: Purification by Crystallization
If the crude product is a solid and TLC analysis shows one major product, crystallization can be an effective purification method.[4]
-
Solvent Screening : The goal is to find a solvent that dissolves the product when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[8][9]
-
Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation : Collect the formed crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying : Dry the crystals under vacuum to remove residual solvent. Check the purity of the crystals and the mother liquor by TLC or NMR to assess the efficiency of the purification.
Data Presentation
Table 1: Representative Flash Chromatography Parameters
The following table summarizes typical conditions for the purification of a biaryl product derived from this compound.
| Parameter | Value / Condition | Purpose |
| Instrument | Automated Flash Chromatography System | Provides reproducible gradients and UV detection. |
| Crude Sample Mass | 500 mg | Representative lab-scale synthesis. |
| Silica Cartridge | 40 g Silica Gel | Standard ratio for good separation. |
| Solvent System | A: Hexanes; B: Ethyl Acetate (EtOAc) | Common choice for moderately polar compounds.[10] |
| Elution Gradient | 5% to 60% B over 20 column volumes | A shallow gradient is often effective for separating compounds with similar polarities.[1] |
| Flow Rate | 40 mL/min | Typical for a 40 g cartridge. |
| Detection | UV at 254 nm and 280 nm | Aromatic rings and carbonyl group provide strong UV absorbance. |
| Typical Yield | 350-425 mg (70-85%) | Dependent on reaction efficiency. |
| Purity (Post-Column) | >98% (by LC-MS and ¹H NMR) | Target purity for drug development applications. |
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product and Impurity Co-elute | - Poor choice of solvent system.- Column overload. | - Test alternative solvent systems (e.g., DCM/Methanol, Toluene/Acetone).[1][5]- Use a larger column or reduce the sample load.[5] |
| Significant Boronic Acid in Product | - Incomplete removal during work-up. | - Repeat the basic aqueous wash (1M K₂CO₃ or NaHCO₃).[1] |
| Product Appears as an Oil, Fails to Crystallize | - Presence of impurities inhibiting crystallization.- Product is intrinsically an oil at room temperature. | - Re-purify by column chromatography to remove impurities.[1]- If pure, accept as an oil or attempt salt formation if applicable. |
| Product Streaks on Silica Column | - Aldehyde may be interacting strongly with acidic silica.- Compound is highly polar. | - Add a small amount of a modifier like triethylamine (~0.1%) to the eluent.- Switch to a different stationary phase (e.g., alumina or reverse-phase C18 silica). |
| Residual Palladium Color in Product | - Catalyst not fully removed. | - Filter the product solution through a pad of Celite.- For pharmaceutical-grade purity, treat the solution with a palladium scavenger.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions with 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1] This application note provides a detailed protocol for the scale-up of Suzuki reactions utilizing 5-Fluoro-3-formyl-2-methoxyphenylboronic acid, a versatile building block in medicinal chemistry. The presence of electron-withdrawing fluoro and formyl groups, along with the ortho-methoxy group, presents unique challenges and considerations for reaction optimization to achieve high yields and purity on a larger scale.[2] These notes are intended to guide researchers and process chemists in developing robust and scalable protocols for the synthesis of complex biaryl compounds.
Challenges in Coupling Electron-Deficient Boronic Acids
Arylboronic acids bearing electron-withdrawing substituents, such as the fluoro and formyl groups present in this compound, are known to be challenging coupling partners in Suzuki-Miyaura reactions. A primary side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene and a reduction in the overall yield.[2] The optimization of the catalyst, ligand, base, and solvent system is therefore critical to favor the desired cross-coupling pathway over this decomposition route.
Recommended Scale-Up Protocol
This protocol is a generalized procedure and may require optimization for specific aryl halide coupling partners. All operations should be conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and boronic acid.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-methyltetrahydrofuran)
-
Water (degassed)
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature control
-
Inert gas supply (N₂ or Ar)
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Reagent Charging: To the reactor, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, weigh the palladium catalyst (0.5-2.0 mol%) and ligand (if required, 1.0-4.0 mol%) and add it to the reactor.
-
Solvent Addition: Add the degassed solvent (5-10 volumes relative to the aryl halide) to the reactor. If a biphasic system is desired, add degassed water (1-2 volumes).
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, LC-MS, or TLC) until the consumption of the limiting reagent is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, it can be removed by filtration, washing the cake with the reaction solvent.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and then brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters and suggested starting points for the optimization of the Suzuki coupling with this compound. The optimal conditions will be dependent on the specific aryl halide used.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos-Pd-G3 | Pre-catalysts like XPhos-Pd-G3 can offer faster activation and higher turnover numbers, which is beneficial for challenging substrates.[2] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are often effective in promoting the coupling of electron-deficient boronic acids by facilitating the reductive elimination step. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic base is generally preferred to minimize protodeboronation. K₃PO₄ is often a good choice for these types of substrates. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A biphasic solvent system can aid in the dissolution of the base and facilitate the transmetalation step. Anhydrous conditions can also be explored, particularly if protodeboronation is a significant issue. |
| Temperature | 80 - 110 °C | Higher temperatures can increase the reaction rate but may also accelerate the decomposition of the boronic acid. The optimal temperature should be determined experimentally. |
| Equivalents of Boronic Acid | 1.2 - 1.5 | A slight excess of the boronic acid is typically used to drive the reaction to completion, especially if protodeboronation is occurring. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the scale-up of the Suzuki reaction with this compound.
Caption: Workflow for the scale-up of Suzuki reactions.
Signaling Pathway Context
While the Suzuki reaction is a synthetic transformation and not directly part of a biological signaling pathway, its products are often designed as inhibitors or modulators of specific pathways. For instance, biaryl compounds synthesized using this methodology are common scaffolds for kinase inhibitors, which target signaling pathways involved in cell proliferation and survival. The diagram below illustrates a generic kinase signaling cascade that such a synthesized molecule might target.
Caption: Generic kinase signaling pathway targeted by inhibitors.
Conclusion
The scale-up of Suzuki-Miyaura reactions with electronically demanding substrates like this compound requires careful consideration of reaction parameters to maximize yield and minimize side reactions such as protodeboronation. The use of modern palladium pre-catalysts with bulky, electron-rich phosphine ligands, in combination with appropriate bases and solvent systems, is key to achieving a successful and scalable process. The protocols and guidelines presented in this application note serve as a valuable starting point for the development of robust synthetic routes to complex biaryl molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols: Functionalization of Heterocycles with 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the functionalization of heterocycles using 5-fluoro-3-formyl-2-methoxyphenylboronic acid. This trifunctional reagent serves as a versatile building block in medicinal chemistry and materials science, enabling the introduction of a fluorinated and formyl-substituted phenyl moiety onto various heterocyclic scaffolds. The presence of the boronic acid group facilitates palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The fluorine atom can favorably modulate pharmacokinetic properties such as metabolic stability and binding affinity, while the formyl group offers a reactive handle for subsequent chemical transformations, including reductive amination and condensation reactions. This allows for the construction of complex molecular architectures and the diversification of compound libraries for drug discovery.
Introduction
Heterocyclic compounds are ubiquitous in pharmaceuticals and other biologically active molecules. The strategic functionalization of these scaffolds is a key aspect of drug design and development. This compound (CAS: 1072951-73-5) is a valuable reagent for this purpose. Its unique substitution pattern offers a convergence of desirable features:
-
Boronic Acid: Enables facile C-C bond formation with a wide range of (hetero)aryl halides and triflates via Suzuki-Miyaura cross-coupling.
-
Fluorine Substituent: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.
-
Formyl Group: Provides a versatile functional group for post-coupling modifications, allowing for the introduction of further diversity and the construction of more complex molecules.
These application notes provide a general protocol for the Suzuki-Miyaura cross-coupling of this boronic acid with various heterocyclic partners and suggest subsequent derivatization strategies for the formyl group.
Chemical Properties
| Property | Value |
| CAS Number | 1072951-73-5 |
| Molecular Formula | C₈H₈BFO₄ |
| Molecular Weight | 197.96 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in organic solvents such as THF, Dioxane, and DMF |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a generic heteroaryl halide with this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
Heteroaryl halide (e.g., bromo- or chloro-heterocycle) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired functionalized heterocycle.
Data Presentation: Illustrative Reaction Parameters
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling with different classes of heteroaryl halides.
| Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Expected Yield |
| Electron-rich (e.g., 2-bromofuran) | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Good to Excellent |
| Electron-deficient (e.g., 2-chloropyridine) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | Moderate to Good |
| Azole (e.g., 5-bromo-1-methyl-1H-imidazole) | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME | 100 | Good |
| Triazine (e.g., 5-bromo-1,2,3-triazine) | Pd(dppf)Cl₂ (15) | - | Ag₂CO₃ (1) | MeCN | 80 | Good |
Note: These are generalized conditions and may require optimization for specific substrates.
Post-Coupling Derivatization: Reductive Amination of the Formyl Group
The formyl group on the newly introduced phenyl ring provides a convenient point for further functionalization. Reductive amination is a robust method to introduce a variety of amine-containing substituents.
Materials:
-
Functionalized heterocycle from
Troubleshooting & Optimization
troubleshooting failed Suzuki coupling with 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for Suzuki coupling reactions involving 5-Fluoro-3-formyl-2-methoxyphenylboronic acid. This substrate presents unique challenges due to its electronic properties and steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the most common causes?
A1: Failure in coupling with this substrate often stems from a combination of factors related to its specific structure:
-
Protodeboronation: The ortho-formyl group makes the boronic acid susceptible to cleavage (hydrolysis) where the boron group is replaced by a hydrogen, especially under aqueous basic conditions.[1][2]
-
Steric Hindrance: The methoxy and formyl groups ortho to the boronic acid create significant steric bulk, which can hinder the crucial transmetalation step in the catalytic cycle.[2][3]
-
Catalyst Inactivity: The combination of an electron-withdrawing fluorine and formyl group with an electron-donating methoxy group creates a complex electronic environment. Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough. More robust catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required for such challenging substrates.[3][4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate selection can favor side reactions over the desired coupling.[2][5]
Q2: I'm observing significant consumption of my boronic acid, but little to no desired product. What is the likely side reaction and how can I prevent it?
A2: This is a classic symptom of protodeboronation . Boronic acids, particularly those with ortho-substituents, are prone to this side reaction where the C-B bond is cleaved.[1]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Water can be a proton source for this side reaction. While many Suzuki couplings use aqueous bases, for this sensitive substrate, switching to an anhydrous solvent (like dioxane or toluene) with a base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) may be beneficial.[2][6]
-
Select a Weaker Base: Strong bases can accelerate protodeboronation. Consider using milder inorganic bases such as K₃PO₄ or K₂CO₃ instead of hydroxides (NaOH, KOH).[5][7]
-
Convert to a Boronate Ester: Boronate esters, such as the pinacol ester (Bpin), are generally more stable towards hydrolysis than the corresponding boronic acids.[2][8] You can either use the pre-formed ester or generate it in situ.
Q3: My aryl halide starting material is being consumed, but the main byproduct is the corresponding dehalogenated arene. What causes this and what can I do?
A3: This side reaction is hydrodehalogenation . It occurs when a palladium-hydride (Pd-H) species forms and participates in reductive elimination instead of the desired cross-coupling.[6]
Troubleshooting Steps:
-
Optimize the Base: Some bases are more prone to generating Pd-H species. Avoid strong alkoxide bases if possible and consider screening weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[6]
-
Change the Solvent: Protic solvents, especially alcohols, can act as a hydride source. Switch to aprotic solvents like dioxane, THF, or toluene.[6]
-
Screen Ligands: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.[3][6]
Q4: I am observing a significant amount of a symmetrical biaryl derived from the boronic acid (homocoupling). How can this be minimized?
A4: The homocoupling of boronic acids is typically promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this side reaction.[1]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[8]
-
Use a Pd(0) Precatalyst: While Pd(II) sources are common, starting with a Pd(0) complex like Pd₂(dba)₃ can sometimes reduce the amount of oxidative homocoupling.[1]
-
Ensure an Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
Optimizing Reaction Conditions
For a challenging substrate like this compound, a systematic optimization of reaction parameters is often necessary. The following table summarizes starting conditions and potential optimizations based on literature for sterically hindered and electronically complex Suzuki couplings.
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ | Pre-catalysts that readily form the active Pd(0) species are often effective.[9] |
| Ligand | SPhos or XPhos (2-4 mol%) | RuPhos, cataCXium A | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for coupling hindered substrates and promoting fast reductive elimination.[3][4] |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃, Cs₂CO₃, CsF | A moderately weak base is often sufficient to activate the boronic acid without promoting significant protodeboronation or other side reactions.[2][5] |
| Solvent | Toluene or 1,4-Dioxane | 2-MeTHF, Toluene/H₂O (e.g., 10:1) | Aprotic solvents are generally preferred to minimize protodeboronation. A small amount of water can sometimes be beneficial but must be carefully controlled.[6][8] |
| Temperature | 80-110 °C | Increase temperature incrementally | Higher temperatures can overcome the activation energy for slow oxidative addition or reductive elimination steps, but may also increase side product formation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl halide (e.g., aryl bromide).
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.[9]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling reaction with the specified boronic acid.
A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reaction Yield with Electron-Deficient Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with electron-deficient boronic acids in Suzuki coupling reactions.
Q1: I am observing a low yield in my Suzuki coupling reaction with an electron-deficient boronic acid. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids are common and can often be attributed to a few key factors. A systematic evaluation of your reaction components and conditions is the best approach.
-
Reagent Quality: Ensure the purity and stability of your boronic acid. Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Using fresh, high-purity reagents is crucial.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when using a Pd(II) precatalyst that needs to be reduced in situ, can be sensitive to air and moisture.[1] Similarly, phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the active Pd(0) catalyst and promote the homocoupling of boronic acids as an undesired side reaction.[1] It is critical to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Aryl Halide Reactivity: The reactivity of your coupling partner plays a significant role. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and typically require more specialized and highly active catalyst systems.[1]
Q2: My main suspect for the low yield is the protodeboronation of my electron-deficient boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a frequent challenge with electron-deficient boronic acids.[1] Here are several strategies to mitigate this issue:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help minimize this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, which can minimize its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: The transmetalation step seems to be slow with my electron-deficient boronic acid. What modifications can I make to improve its rate?
A3: Slow transmetalation is a known hurdle for electron-deficient boronic acids due to their reduced nucleophilicity. The following adjustments can help accelerate this step:
-
Stronger Bases: Employing stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the challenging transmetalation step.[1]
-
Electron-Rich Ligands: The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can promote catalysis.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy associated with this step. Solvents with higher boiling points like toluene or dioxane may be necessary.[1]
-
Modern Precatalysts: Utilizing modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can lead to more efficient catalyst activation.[1]
Data Presentation
The following tables summarize quantitative data on the impact of various catalysts, ligands, and bases on the yield of Suzuki reactions with electron-deficient boronic acids.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling with Electron-Deficient Boronic Acids [2][3]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |
Table 2: Influence of Base and Solvent on Suzuki Coupling with Electron-Deficient Boronic Acids [2][3]
| Base | Solvent System | Key Characteristics | Potential Issues |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for all substrates. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [4]
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient boronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization [1]
Materials:
-
Electron-deficient boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of a suitable solvent.
-
Addition: Add diethanolamine dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.
Mandatory Visualization
Diagram 1: Suzuki-Miyaura Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yields
A decision-making workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2][3] This leads to the formation of 4-fluoro-2-methoxybenzaldehyde, consuming your starting material and reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. This compound is susceptible to this decomposition pathway due to the presence of electron-withdrawing fluoro and formyl groups, which can increase the Lewis acidity of the boron atom and render the C-B bond more liable to cleavage under certain conditions.[4]
Q2: What are the primary factors that influence the rate of protodeboronation for this specific compound?
A2: Several factors can significantly impact the rate of protodeboronation:
-
pH: The reaction pH is a critical factor. Both acidic and strongly basic conditions can promote protodeboronation. For many arylboronic acids, the rate of protodeboronation is fastest at high pH.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water, is necessary for protodeboronation to occur. While many Suzuki-Miyaura couplings use aqueous mixtures, a high concentration of water can be detrimental.
-
Catalyst System: The efficiency of the palladium catalyst and ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction. Conversely, some bulky phosphine ligands have been shown to potentially promote protodeboronation.
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle of the Suzuki-Miyaura reaction, strongly basic conditions can accelerate protodeboronation.[1]
Q3: How do the substituents on this compound specifically affect its stability?
A3: The substituents have competing effects:
-
Ortho-Methoxy Group: The methoxy group in the ortho position to the boronic acid may provide some steric hindrance, which can help to protect the C-B bond from cleavage.
-
Para-Fluoro and Meta-Formyl Groups: Both the fluoro and formyl groups are electron-withdrawing. These groups increase the Lewis acidity of the boronic acid, making it more susceptible to nucleophilic attack, which can be a key step in some protodeboronation pathways, particularly under basic conditions. Highly electron-deficient arylboronic acids are known to be unstable in basic aqueous media.[5]
Troubleshooting Guide
This guide addresses the common issue of observing significant protodeboronation of this compound, leading to reduced yields of the desired coupled product.
| Problem | Potential Cause | Recommended Solution | Justification |
| Low yield of desired product and presence of 4-fluoro-2-methoxybenzaldehyde. | Protodeboronation of the boronic acid. | 1. Use a boronic ester derivative: Convert the boronic acid to its pinacol or MIDA ester. | Boronic esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1][3] The "slow-release" of the boronic acid from these esters during the reaction can minimize its concentration and thus its decomposition.[1] |
| 2. Optimize the base: Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like NaOH or KOH. | Milder bases are often sufficient to facilitate the Suzuki-Miyaura coupling while minimizing the base-catalyzed protodeboronation.[6] | ||
| 3. Lower the reaction temperature: Conduct the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 60-80 °C). | Lower temperatures decrease the rate of the protodeboronation side reaction. | ||
| 4. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware thoroughly. Consider adding molecular sieves. | Water is a proton source for protodeboronation. Minimizing its presence can suppress this side reaction. | ||
| 5. Employ a highly active catalyst system: Use a high-performance catalyst/ligand combination (e.g., Buchwald-type ligands) and ensure the catalyst is active. | A fast and efficient Suzuki-Miyaura coupling will consume the boronic acid in the desired reaction pathway, outcompeting the slower protodeboronation reaction.[6] | ||
| Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. | Inefficient catalytic system or suboptimal reaction conditions. | 1. Increase catalyst loading: A modest increase in the catalyst concentration can accelerate the desired coupling. | A faster productive reaction minimizes the time the boronic acid is exposed to conditions that favor its decomposition. |
| 2. Screen different ligands: Experiment with various phosphine ligands to find one that promotes rapid coupling without accelerating protodeboronation. Be cautious with very bulky ligands. | The choice of ligand is critical for the efficiency of the Suzuki-Miyaura reaction. | ||
| 3. Change the solvent system: Investigate different anhydrous solvent mixtures (e.g., dioxane, toluene, THF) to improve the solubility and reactivity of your substrates. | The solvent can influence the rates of both the desired coupling and the undesired protodeboronation. |
Experimental Protocols
Preparation of this compound pinacol ester
A common strategy to prevent protodeboronation is the use of a more stable boronic ester derivative.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent such as toluene or dichloromethane.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a starting point and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), the this compound pinacol ester (1.2-1.5 eq), and a mild base (e.g., K₃PO₄, 2.0-3.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand in a small amount of anhydrous solvent.
-
Add the anhydrous, degassed solvent (e.g., dioxane, toluene) to the Schlenk flask containing the reagents.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Thoroughly degas the final reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation and a prevention strategy.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions prone to protodeboronation.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. benchchem.com [benchchem.com]
dealing with steric hindrance in Suzuki coupling of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the challenges associated with the Suzuki-Miyaura cross-coupling of the sterically hindered and electronically complex substrate, 5-Fluoro-3-formyl-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The primary factors to investigate are:
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1] You will likely require a more active catalyst system employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Protodeboronation: The boronic acid is susceptible to the cleavage of the C-B bond, a side reaction known as protodeboronation, which is often accelerated by strong bases and the presence of water.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent. Suboptimal conditions can lead to catalyst deactivation or favor side reactions.
Q2: I am observing a significant amount of a homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen or certain palladium species. To minimize this:
-
Thorough Degassing: Ensure that your solvent is rigorously degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[2]
-
Use of a Pre-catalyst: Employing a well-defined palladium pre-catalyst can help ensure the generation of the active Pd(0) species, potentially reducing side reactions.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the homocoupling pathway.
Q3: How do the substituents on this compound affect the Suzuki coupling?
A3: The substituents on this boronic acid present a unique set of challenges:
-
Ortho-methoxy group: This group provides significant steric bulk around the boronic acid, which can hinder the transmetalation step of the catalytic cycle.
-
Ortho-formyl group: This electron-withdrawing group can influence the electronic properties of the boronic acid. It may also have the potential to coordinate with the palladium center, which could affect the catalytic activity.
-
Meta-fluoro group: As an electron-withdrawing group, the fluorine atom can impact the reactivity of the boronic acid.
Q4: Should I convert my this compound to a boronic ester?
A4: Yes, converting the boronic acid to a more stable derivative like a pinacol ester is a highly recommended strategy. Boronic esters are generally more stable and less prone to protodeboronation.[3] This can lead to more consistent and higher yields, especially in challenging couplings.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Ineffective catalyst system | • Switch to a catalyst system known for coupling sterically hindered substrates. Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands are highly recommended.[4][5] • Use a pre-catalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species. |
| Protodeboronation of the boronic acid | • Convert the boronic acid to its pinacol ester derivative for increased stability. • Use a milder base such as K₃PO₄, Cs₂CO₃, or KF. • Employ anhydrous reaction conditions where possible. | |
| Suboptimal base or solvent | • Screen different bases. K₃PO₄ is often a good starting point for hindered couplings. • Choose a solvent that ensures good solubility of all reactants. Common choices include dioxane, THF, or toluene, often with some water. | |
| Incomplete Reaction | Insufficient reaction time or temperature | • Increase the reaction time and monitor the progress by TLC or LC-MS. • Gradually increase the reaction temperature. Microwave heating can sometimes be beneficial for sluggish reactions. |
| Catalyst deactivation | • Ensure the reaction is performed under a strict inert atmosphere. • Increase the catalyst loading, although this should be a secondary optimization step. | |
| Formation of Side Products | Homocoupling of the boronic acid | • Thoroughly degas the solvent and maintain an inert atmosphere. • Consider using a different palladium source or pre-catalyst. |
| Reduction of the aryl halide | • This can be a competing pathway. Optimizing the ligand and reaction conditions to favor the cross-coupling is key. The use of bulky, electron-rich ligands can often mitigate this. |
Data Presentation: Catalyst Systems for Sterically Hindered Suzuki Couplings
The following table summarizes reaction conditions and yields for Suzuki couplings of sterically hindered or electronically challenging arylboronic acids, providing a comparative reference for optimizing the reaction of this compound.
| Arylboronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(Trifluoromethoxy)phenylboronic acid | 2-Bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ / L1* | K₂CO₃ | THF | 70 | 1.5 | 85 |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | >95 |
| 2-Nitrophenylboronic acid | 4-Chloroacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3-Formylphenylboronic acid | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 81 |
| Phenylboronic acid | 2-Chloro-6-methylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 90 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand Pre-catalyst
This protocol is a general starting point and should be optimized for the specific aryl halide coupling partner.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (or other suitable Buchwald pre-catalyst) (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and the finely powdered K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add the palladium pre-catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester of this compound
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
A drying agent (e.g., anhydrous MgSO₄) or a method for azeotropic removal of water (Dean-Stark apparatus with toluene)
Procedure (Method A: With a drying agent):
-
In a round-bottom flask, dissolve the boronic acid and pinacol in the anhydrous solvent.
-
Add the anhydrous drying agent (e.g., MgSO₄).
-
Stir the mixture at room temperature for several hours to overnight.
-
Filter off the drying agent and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude pinacol ester, which can be used directly or purified by chromatography or recrystallization.
Procedure (Method B: Azeotropic removal of water):
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the boronic acid, pinacol, and toluene.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude pinacol ester.
Visualizations
Caption: A workflow for troubleshooting low-yield Suzuki couplings.
Caption: The Suzuki-Miyaura catalytic cycle with points of steric hindrance.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered when using 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. This compound is particularly susceptible to these due to the presence of electron-withdrawing fluoro and formyl groups, which can destabilize the carbon-boron bond.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 4-fluoro-2-methoxybenzaldehyde as a byproduct.[1] This reaction is often promoted by aqueous basic conditions and elevated temperatures.[3][4]
-
Homocoupling (Glaser-type coupling): This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction can be promoted by the presence of oxygen and certain palladium catalyst systems.
Q2: Why is my reaction yield low when using this boronic acid?
A2: Low yields are often a direct consequence of the side reactions mentioned above. If a significant portion of the boronic acid is consumed by protodeboronation or homocoupling, there is less available to participate in the desired cross-coupling reaction. Additionally, the steric hindrance from the ortho-formyl and ortho-methoxy groups can slow down the transmetalation step in the catalytic cycle, potentially allowing more time for side reactions to occur.[5][6]
Q3: Can the formyl group on the boronic acid interfere with the reaction?
A3: Yes, the aldehyde functional group can potentially complicate the reaction. Under certain conditions, aldehydes can undergo side reactions or coordinate to the metal catalyst, potentially inhibiting its activity. However, the Suzuki-Miyaura coupling is generally tolerant of a wide range of functional groups, including aldehydes.[7] If you suspect interference, careful selection of a milder base and a highly active catalyst can help mitigate these effects.
Q4: Are boronic esters (e.g., pinacol esters) of this compound more stable?
A4: It is a common strategy to convert boronic acids to boronate esters (like MIDA or pinacol esters) to enhance stability and reduce the rate of protodeboronation.[1][3] These esters can act as a "slow release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[1][4] However, it's important to note that esterification does not always guarantee greater stability, and the choice of the diol for esterification can significantly impact the rate of protodeboronation.[8]
Troubleshooting Guides
Issue 1: Significant formation of the protodeboronated byproduct (4-fluoro-2-methoxybenzaldehyde).
This is often the most significant challenge with electron-deficient boronic acids.
Troubleshooting Steps:
-
Modify the Base and Solvent System:
-
Use a weaker base: Strong bases in high concentrations, especially in the presence of water, can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH or KOH to milder bases such as K₃PO₄, Cs₂CO₃, or even KF.[9]
-
Minimize Water: While some water is often necessary for the hydrolysis of boronate esters and to facilitate the reaction, excess water provides a proton source for protodeboronation.[3] Try using anhydrous solvents or a solvent system with a minimal amount of water (e.g., dioxane/H₂O 10:1).[3]
-
-
Optimize Reaction Temperature:
-
Lower the temperature: Higher temperatures can increase the rate of protodeboronation.[3] If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
-
Choose a Highly Active Catalyst:
-
Use a Boronic Acid Surrogate:
-
Convert the boronic acid to a more stable trifluoroborate salt or a MIDA boronate ester. These derivatives can provide a slow release of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[3]
-
Issue 2: Formation of the homocoupled biaryl byproduct.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere:
-
Oxygen can promote the homocoupling of boronic acids. Ensure that all solvents are thoroughly degassed and that the reaction is set up and run under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Use a Pd(0) Precatalyst:
-
If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it needs to be reduced to the active Pd(0) species in situ. This reduction process can sometimes involve the homocoupling of the boronic acid. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes mitigate this.
-
-
Optimize Ligand Choice:
-
The choice of ligand can influence the relative rates of the desired reaction and homocoupling. Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.
-
Data Presentation
Table 1: Expected Impact of Reaction Parameters on Side Reactions of this compound
| Parameter | Change | Expected Impact on Protodeboronation | Expected Impact on Homocoupling | Rationale |
| Base Strength | Strong (e.g., NaOH) → Weak (e.g., K₂CO₃, K₃PO₄) | Decrease | Minimal Change | Strong bases in aqueous media accelerate protodeboronation.[3] |
| Temperature | High (e.g., 100-120 °C) → Low (e.g., 60-80 °C) | Decrease | Minimal Change | Protodeboronation is often accelerated at higher temperatures.[3] |
| Water Content | High → Low (or anhydrous) | Decrease | Minimal Change | Water acts as the proton source for protodeboronation.[3] |
| Catalyst Activity | Low → High | Decrease | Decrease | A highly active catalyst promotes the desired cross-coupling to outcompete side reactions.[1] |
| Oxygen | Present → Absent (Inert Atmosphere) | No Direct Impact | Decrease | Oxygen is a known promoter of boronic acid homocoupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-3 mol%) and the appropriate phosphine ligand.
-
Add the degassed solvent system via syringe. A common choice for minimizing protodeboronation is a mixture like dioxane/H₂O (10:1) or anhydrous THF. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to a moderate temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS), checking for the consumption of starting materials and the formation of both the desired product and potential byproducts.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Main Suzuki-Miyaura pathway and competing side reactions.
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Key parameter relationships affecting side reactions and yield.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
improving solubility of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the solubility of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in reaction mixtures. The following information is designed for researchers, scientists, and professionals in drug development to facilitate the successful use of this reagent in their experiments.
Troubleshooting Guide: Improving Solubility
Poor solubility of this compound can lead to low reaction yields, irreproducible results, and challenges in purification. The following section provides a systematic approach to troubleshoot and optimize reaction conditions to enhance solubility.
Question: My this compound is not dissolving in the reaction solvent. What steps can I take to improve its solubility?
Answer:
Improving the solubility of this compound often requires a systematic evaluation of various reaction parameters. Here is a step-by-step guide to address this issue:
1. Solvent Screening:
The choice of solvent is critical for dissolving all components of a reaction. If you are observing poor solubility, a solvent screen is the first recommended step.
-
Strategy: Test a range of solvents with varying polarities. Common choices for Suzuki-Miyaura coupling reactions include ethereal solvents, aromatic hydrocarbons, and polar aprotic solvents. Often, a mixture of solvents provides the best results.[1][2]
-
Experimental Protocol:
-
Place a small, equivalent amount of this compound into several vials.
-
Add a measured volume of each test solvent or solvent mixture to each vial.
-
Stir the mixtures at room temperature and observe the solubility.
-
If solubility is still poor, gently heat the mixtures to the intended reaction temperature and observe any changes.
-
Table 1: Solvent Screening for Solubility Improvement
| Solvent System (Example) | Polarity | Observations (e.g., Soluble at RT, Soluble upon heating, Insoluble) |
| Toluene | Low | |
| Tetrahydrofuran (THF) | Medium | |
| 1,4-Dioxane | Medium | |
| Dimethylformamide (DMF) | High | |
| Toluene / Ethanol (9:1) | Mixed | |
| 1,4-Dioxane / Water (10:1) | Mixed |
2. The Role of Base and Co-solvents:
The base used in the reaction not only facilitates the catalytic cycle but can also influence the solubility of the boronic acid.[3][4] The formation of a borate salt upon addition of a base can alter the solubility profile.
-
Strategy: Experiment with different bases in combination with aqueous co-solvents. The addition of water can aid in the dissolution of the borate salt intermediate.[1]
-
Experimental Protocol:
-
Set up parallel reactions using your standard solvent system.
-
In each reaction, use a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5]
-
To a subset of these reactions, introduce a small percentage of water (e.g., 5-10% v/v) as a co-solvent.
-
Observe the solubility of the boronic acid under these varied conditions.
-
Table 2: Effect of Base and Co-solvent on Solubility
| Base | Co-solvent (e.g., H₂O) | Observations of Boronic Acid Solubility |
| K₂CO₃ | None | |
| K₂CO₃ | 10% | |
| Cs₂CO₃ | None | |
| Cs₂CO₃ | 10% | |
| K₃PO₄ | None | |
| K₃PO₄ | 10% |
3. Temperature Adjustment:
Solubility is often temperature-dependent.
-
Strategy: Gradually increase the reaction temperature. However, be mindful of the stability of your starting materials and catalyst at higher temperatures. Boronic acids can be susceptible to protodeboronation at elevated temperatures.[6]
-
Experimental Protocol:
-
Set up the reaction at your initial temperature.
-
If solubility is poor, increase the temperature in increments of 10-20 °C.
-
Monitor the reaction for both dissolution of the starting material and the appearance of any degradation products by a suitable analytical method like TLC or LC-MS.
-
4. Use of Phase-Transfer Catalysts:
In biphasic solvent systems (e.g., an organic solvent and water), a phase-transfer catalyst can facilitate the movement of the boronate salt from the aqueous phase to the organic phase where the catalyst resides.[2]
-
Strategy: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).[2]
-
Experimental Protocol:
-
To your reaction mixture containing an organic solvent and an aqueous base, add 1-5 mol% of TBAB.
-
Ensure vigorous stirring to maximize the interface between the two phases.[6]
-
Observe for improved reaction progress, which can be an indirect indicator of enhanced reagent transfer and, therefore, effective solubility.
-
Workflow for Troubleshooting Poor Solubility
Caption: Troubleshooting workflow for improving boronic acid solubility.
Frequently Asked Questions (FAQs)
Q1: Can I convert this compound to a more soluble derivative?
A1: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a common strategy to improve stability and, in some cases, solubility.[1][7] These derivatives are often more stable to storage and can slowly release the boronic acid under the reaction conditions, which can be beneficial.[7][8]
Experimental Protocol for Pinacol Ester Formation (General Procedure):
-
Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
Stir the mixture at room temperature, often over a drying agent like anhydrous magnesium sulfate, to remove the water formed.
-
The reaction progress can be monitored by NMR or LC-MS.
-
Upon completion, filter off the drying agent and remove the solvent under reduced pressure to yield the boronic ester, which can then be used in the subsequent reaction.
Q2: I am observing significant decomposition of my boronic acid, which I suspect is due to poor solubility and prolonged heating. How can I mitigate this?
A2: Decomposition, often through protodeboronation, is a common side reaction for boronic acids, especially with prolonged reaction times at high temperatures which might be used to try and force dissolution.[6] To address this, consider using a "slow-release" strategy with a MIDA boronate, which can provide a low concentration of the active boronic acid throughout the reaction, minimizing degradation.[7][8] Alternatively, using milder bases like potassium fluoride (KF) and ensuring anhydrous conditions can reduce protodeboronation.[6]
Q3: Does the choice of palladium catalyst and ligand affect the solubility of the boronic acid?
A3: While the catalyst and ligand do not directly solubilize the boronic acid, their choice is intertwined with the overall reaction conditions that do affect solubility. For instance, some modern, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) can enable reactions to proceed at lower temperatures, which may be advantageous if the boronic acid is only sparingly soluble at room temperature but dissolves at a modest temperature.[6] Running the reaction at the lowest effective temperature can help maintain catalyst stability and minimize substrate decomposition.[2]
Logical Relationship for Reagent Stability and Solubility
Caption: Interplay between solubility, stability, and mitigation strategies.
References
Technical Support Center: Suzuki Reactions with Functionalized Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving functionalized boronic acids.
Troubleshooting Guide
Issue 1: Low to No Yield or Stalled Reaction
Q: My Suzuki coupling reaction with a functionalized boronic acid is resulting in a low yield or has stalled. What are the potential causes and how can I resolve this?
A: Low or no yield is a common issue that can stem from several factors related to catalyst deactivation, especially when using functionalized boronic acids. Here is a step-by-step guide to troubleshoot this problem:
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be active or could be decomposing under the reaction conditions.
-
Solution: Ensure your palladium source and ligand are of good quality and stored under appropriate conditions. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1][2] The formation of palladium black is an indicator of catalyst precipitation and deactivation.[3] Consider using a more stable precatalyst or specialized ligands.
-
-
Catalyst Poisoning by Functional Groups: Certain functional groups on the boronic acid can poison the palladium catalyst.
-
Sulfur-Containing Groups: Thiophenes and unprotected thiols (-SH) are known to poison palladium catalysts by strongly adsorbing to the metal surface and blocking active sites.[4]
-
Solution: Protect thiol groups before the coupling reaction. For thiophenes, a "slow-release" strategy of the boronic acid may be beneficial.[4]
-
-
Coordinating Functional Groups: Functional groups that can chelate to the palladium center may inhibit the catalytic cycle.
-
Solution: Experiment with different ligands that can compete with the coordinating functional group and stabilize the active catalytic species.
-
-
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-rich heterocyclic or vinyl boronic acids.[1]
-
Solution:
-
Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases such as sodium hydroxide (NaOH).[1]
-
Minimize the amount of water in the reaction, or use anhydrous conditions if possible.
-
Consider converting the boronic acid to a more stable derivative, like a boronic ester (e.g., pinacol ester) or a trifluoroborate salt.
-
-
-
Steric Hindrance: Bulky functional groups, especially in the ortho-position of the boronic acid, can sterically hinder the transmetalation step.[1]
-
Poor Solubility: The insolubility of a reactant can prevent it from participating in the reaction.[5]
-
Solution: Choose a solvent system that effectively dissolves all reactants. In some cases, functionalizing the starting material to enhance solubility may be required.[5]
-
Issue 2: Formation of Homocoupling Byproducts
Q: My reaction is producing a significant amount of homocoupled product from my boronic acid. What causes this and how can I prevent it?
A: The formation of homocoupling byproducts (R-R from R-B(OH)₂) is often due to the presence of oxygen or Pd(II) species in the reaction mixture.[1][2]
Potential Causes & Solutions:
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of boronic acids.[1][2]
-
Solution: Thoroughly degas all solvents and reagents before use. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
-
Incomplete Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) can promote homocoupling.[2]
-
Solution: Ensure conditions are suitable for the complete reduction of the Pd(II) source. The homocoupling reaction itself can reduce Pd(II) to Pd(0), but this consumes the boronic acid.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black?
A1: The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst decomposition and precipitation.[3] This inactive form of palladium is no longer available for the catalytic cycle, leading to a stalled reaction. This can be caused by high temperatures, the presence of impurities, or an inappropriate choice of ligand.
Q2: Can impurities in my functionalized boronic acid affect the reaction?
A2: Yes, impurities can have a significant impact. Boronic acids can undergo trimerization to form boroxines, which may have different reactivity.[6] Additionally, residual reagents from the synthesis of the boronic acid can interfere with the catalyst. It is often beneficial to purify the boronic acid before use, for example, by recrystallization.
Q3: Are there alternatives to using boronic acids directly?
A3: Yes, boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are common alternatives.[7] These derivatives often exhibit enhanced stability, are less prone to protodeboronation, and can be easier to handle and purify.[2]
Q4: What is the role of the base in the Suzuki reaction?
A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.[8] The choice of base can significantly influence the reaction outcome, especially in preventing side reactions like protodeboronation.[1]
Quantitative Data Summary
Table 1: Effect of Base on Protodeboronation
| Boronic Acid Type | Base | Solvent System | Protodeboronation | Recommendation |
| Electron-rich Heterocyclic | NaOH | Aqueous | High | Avoid strong bases in aqueous media.[1] |
| Electron-rich Heterocyclic | K₂CO₃ or KF | Anhydrous/Aqueous | Lower | Milder bases are preferred to suppress protodeboronation.[1] |
| Vinyl | Strong Aqueous Base | Aqueous | High | Use milder bases and consider anhydrous conditions.[1] |
Table 2: Ligand Selection for Sterically Hindered Couplings
| Substrate Type | Ligand Class | Example Ligands | Outcome |
| Ortho-substituted Boronic Acids | Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Effective in accelerating reaction rates.[1] |
| Sterically Hindered Substrates | N-Heterocyclic Carbenes (NHCs) | - | Highly effective in overcoming steric hindrance.[1] |
Key Experimental Protocols
Protocol 1: Protection of Boronic Acids as Diethanolamine Adducts
This protocol can enhance the stability of boronic acids that are prone to decomposition or protodeboronation.
-
Dissolution: In a suitable vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of an appropriate solvent, such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This diethanolamine adduct can now be used directly in the Suzuki coupling reaction.[1]
Protocol 2: General Procedure for a Suzuki Coupling Reaction
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or its derivative (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Degassing: Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[1]
Visualizations
Caption: The Suzuki catalytic cycle and common deactivation pathways with functionalized boronic acids.
Caption: A troubleshooting workflow for common issues in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Biaryls Derived from 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with biaryl compounds synthesized using 5-Fluoro-3-formyl-2-methoxyphenylboronic acid. The presence of electron-withdrawing fluoro and formyl groups, combined with the polar methoxy group, introduces specific complexities in both the Suzuki-Miyaura coupling reaction and subsequent product isolation.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Synthesis Issues
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What should I check first?
A1: Low yields with this substrate are often linked to its electron-deficient nature, which can impede the catalytic cycle. When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst and Ligand Activity: The electron-withdrawing fluoro and formyl groups make this boronic acid less reactive.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more active, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a suitable palladium precatalyst (e.g., a G3 or G4 palladacycle).[3][4]
-
Base Selection: A stronger base is often required to activate the electron-poor boronic acid for transmetalation.[5] While K₂CO₃ or Na₂CO₃ are common, consider switching to Cs₂CO₃ or K₃PO₄, which are more effective in challenging couplings.[3]
-
Oxygen Contamination: Rigorous degassing of solvents and maintaining an inert (argon or nitrogen) atmosphere is critical. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted homocoupling of the boronic acid.[6]
-
Protodeboronation: The boronic acid group can be cleaved and replaced by a hydrogen atom, especially in the presence of excess water or acidic conditions. Ensure your base is adequately dried and the reaction is not run for an excessively long time.
Q2: What are the most common impurities I should expect, and how can I identify them?
A2: Several byproducts can complicate your purification. Monitoring the reaction by TLC or LC-MS is crucial for identification.
| Impurity | Source / Cause | Identification & Characterization |
| Homocoupling Product | Oxygen contamination; catalyst degradation.[6] | Appears as a symmetrical biaryl (dimer of your boronic acid or aryl halide). Detectable by LC-MS (mass will be 2x the aryl fragment minus the boron/halide). Often has a very different polarity from the desired product. |
| Protodeboronated Starting Material | Excess water, acidic impurities, or prolonged reaction times leading to the cleavage of the C-B bond.[7] | A compound with the same structure as the boronic acid starting material but with the B(OH)₂ group replaced by -H. Can be identified by ¹H NMR and mass spectrometry. |
| Unreacted Starting Materials | Incomplete reaction due to inactive catalyst, insufficient base, or low temperature. | Easily identified by comparing with starting material spots on a TLC plate or retention times in LC-MS. |
| Oxidized Aldehyde | Exposure to air during workup or purification, leading to the conversion of the formyl (-CHO) group to a carboxylic acid (-COOH).[8] | The resulting carboxylic acid is significantly more polar and will have a different Rƒ on TLC. It can be confirmed by IR spectroscopy (broad O-H stretch) and mass spectrometry. |
Purification & Isolation Issues
Q3: My desired biaryl product is polar and co-elutes with impurities during normal-phase column chromatography. What are my options?
A3: This is a common challenge due to the multiple polar functional groups (formyl, fluoro, methoxy). If standard silica gel chromatography with ethyl acetate/hexane systems fails, consider the following strategies:
-
Solvent System Modification: Introduce a more polar co-solvent like dichloromethane (DCM) or a small percentage of methanol (MeOH) to the mobile phase. A DCM/MeOH gradient can sometimes resolve compounds that are inseparable in ethyl acetate/hexane.
-
Alternative Chromatography Techniques: The polarity of your compound makes it a candidate for other methods.[9]
-
Reverse-Phase Chromatography: Uses a nonpolar stationary phase (like C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[10] This is often effective for purifying polar compounds that are poorly retained or resolved on normal-phase silica.
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. HILIC is excellent for retaining and separating very polar analytes.[9][10]
-
Q4: The aldehyde group in my product seems to decompose on the silica gel column. How can I prevent this?
A4: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive functional groups like aldehydes.
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), in the eluent. This neutralizes acidic sites on the stationary phase.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less likely to cause degradation of acid-sensitive compounds.[11]
-
Bisulfite Adduct Formation: As a last resort for very stubborn separations, the aldehyde can be selectively converted into a water-soluble bisulfite adduct.[8][11] After aqueous extraction to remove non-aldehydic impurities, the aldehyde can be regenerated by adding a base. This method is effective but adds extra steps to the synthesis.
Q5: Is recrystallization a viable purification method for these biaryls?
A5: Recrystallization can be an excellent method for obtaining highly pure material, provided a suitable solvent system can be found.[12] The challenge with these multifunctional biaryls is finding a single solvent or solvent pair with the ideal solubility profile (poorly soluble at low temperature, highly soluble at high temperature).[12] Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., isopropanol, ethanol). A solvent pair, such as ethyl acetate/hexane or DCM/pentane, may be required to achieve good crystal formation.
Experimental Protocols & Methodologies
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an aryl bromide. Optimization of reagents and conditions may be necessary.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a finely ground strong base like Cs₂CO₃ or K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if not using a precatalyst.
-
Solvent Addition: Add a thoroughly degassed solvent system (e.g., 1,4-dioxane/water 10:1, or THF/water 10:1) via syringe. The reaction concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC that gives a good separation between your product and impurities, with a target Rƒ value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and use pressure to pack it firmly, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). For better resolution, adsorb the dissolved sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl.
Visual Guides & Workflows
Caption: A typical experimental workflow from reaction setup to final product characterization.
Caption: A decision tree to guide the selection of an appropriate purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
effect of temperature on Suzuki coupling with 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving 5-Fluoro-3-formyl-2-methoxyphenylboronic acid. Due to the electron-withdrawing nature of the fluoro and formyl groups, this substrate can present specific challenges. Careful optimization of reaction parameters, particularly temperature, is critical for success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields with this electron-deficient boronic acid are a common issue. The primary parameters to check are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. For electron-deficient substrates, catalyst systems like those using Buchwald-type phosphine ligands (e.g., SPhos, XPhos) can be more effective than traditional catalysts like Pd(PPh₃)₄.[1]
-
Base Selection: The choice and strength of the base are crucial. While stronger bases can facilitate the reaction, they may also promote decomposition of the boronic acid. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[1]
-
Solvent and Degassing: The reaction is highly sensitive to oxygen, which can deactivate the catalyst. Ensure your solvents (e.g., dioxane/water, toluene/water) are thoroughly degassed.[2]
-
Reaction Temperature: Temperature plays a pivotal role. Insufficient heat may lead to a sluggish reaction, while excessive temperatures can cause catalyst decomposition and substrate degradation. An optimal temperature range must be determined empirically.[3]
Q2: I am observing significant amounts of a byproduct that appears to be the protodeboronated starting material (replacement of the B(OH)₂ group with -H). How can I minimize this?
A2: Protodeboronation is a known side reaction for fluorinated arylboronic acids, especially those with additional electron-withdrawing groups.[4] This issue is often exacerbated by prolonged reaction times and elevated temperatures. To mitigate this:
-
Optimize Temperature: Avoid excessively high temperatures. It may be beneficial to run the reaction at a lower temperature for a longer duration.[5]
-
Use a More Active Catalyst: A highly active catalyst can promote the desired cross-coupling to occur faster than the competing protodeboronation, even at lower temperatures.[4]
-
Minimize Water Content: While some water is often necessary, excess water in the presence of base can facilitate protodeboronation. Ensure anhydrous solvents are used where appropriate for the chosen conditions.
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture at the optimal temperature can keep its concentration low, disfavoring the decomposition pathway.[5]
Q3: What is the optimal temperature range for the Suzuki coupling of this compound?
A3: The optimal temperature is highly dependent on the specific aryl halide, catalyst, ligand, and solvent system used. However, a general starting point for optimization is in the range of 70-110 °C.[6][7][8] It is crucial to perform systematic temperature screening to find the ideal balance between reaction rate and the stability of the boronic acid and catalyst. A lower temperature (e.g., 70-80 °C) may be optimal if protodeboronation is a significant issue.[3]
Q4: Can microwave heating be used for this reaction?
A4: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to drastically reduced reaction times and can improve yields by minimizing the time the reactants are exposed to high temperatures, which can reduce byproduct formation.[9] Typical conditions involve heating at 100-150 °C for 5-30 minutes.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh, high-purity palladium catalyst and ligand. Consider a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos).[1] |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The strength of the base can significantly impact the reaction.[1] | |
| Insufficient temperature | Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress.[3] | |
| Oxygen contamination | Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2] | |
| Significant Protodeboronation | Reaction temperature is too high | Lower the reaction temperature and potentially increase the reaction time.[5] |
| Prolonged reaction time | Monitor the reaction closely and work it up as soon as the starting material is consumed. | |
| Base is too strong or concentrated | Use a milder base or a lower concentration. | |
| Formation of Homocoupled Boronic Acid (Ar-Ar) | Oxygen in the reaction mixture | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Catalyst decomposition | This can be caused by excessive heat. Try lowering the reaction temperature. | |
| Incomplete Reaction | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature (e.g., dioxane/water, DMF/water).[7] |
Data Presentation
The following table provides illustrative data on the expected effect of temperature on the Suzuki coupling of an electron-deficient boronic acid like this compound. The exact yields will vary based on the specific reaction partners and conditions.
| Temperature (°C) | Reaction Time (h) | Expected Product Yield (%) | Key Observations |
| 50 | 24 | < 10% | Very slow or no reaction. |
| 70 | 12 | 40-60% | Moderate reaction rate with minimal byproduct formation. A good starting point for optimization. |
| 90 | 4 | 70-85% | Often the optimal range, providing a good balance between reaction rate and yield.[10] |
| 110 | 2 | 60-75% | Faster reaction, but potential for increased protodeboronation and catalyst decomposition.[6][8] |
| 130 | 1 | < 50% | Significant decomposition of the boronic acid and/or catalyst is likely, leading to lower yields.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure that should be optimized for the specific aryl halide being used.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Add the degassed solvent mixture via syringe.
-
Stir the mixture at the desired temperature (e.g., start with 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting decision tree for Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in reactions involving 5-Fluoro-3-formyl-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most common impurities arise from inherent instabilities of boronic acids and side reactions during coupling processes. These include:
-
Protodeboronation Product: Formation of 1-fluoro-5-formyl-2-methoxybenzene due to the cleavage of the C-B bond. This is a very common side reaction for arylboronic acids, often promoted by moisture, high temperatures, and basic conditions.[1][2]
-
Homocoupling Product: Dimerization of the boronic acid to form a biaryl impurity. This is often catalyzed by the palladium catalyst, especially in the presence of oxygen.
-
Boroxine Formation: Dehydration of the boronic acid to form a cyclic trimeric anhydride. This can affect the stoichiometry and solubility of the reagent.[3]
-
Oxidation Product: Conversion of the boronic acid to the corresponding phenol, 5-fluoro-3-formyl-2-methoxyphenol.
Q2: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A2: Protodeboronation is a significant yield-reducing side reaction.[1][2] To minimize it, consider the following strategies:
-
Use Anhydrous Conditions: Moisture can facilitate the cleavage of the carbon-boron bond. Ensure all solvents and reagents are dry.
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using weaker bases like K₃PO₄ or Cs₂CO₃.
-
Control Reaction Temperature: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest effective temperature.
-
Use a More Stable Boronic Acid Derivative: In challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can provide a "slow-release" of the active boronic acid, minimizing its decomposition.
Q3: My reaction yield is low, and I see multiple unidentified spots on my TLC. What should I do first?
A3: Low yields and multiple spots on a TLC plate suggest the presence of significant side products. The first step is to identify these impurities. A systematic approach would be:
-
Analyze the Crude Reaction Mixture: Use LC-MS and ¹H NMR to identify the major components in your crude product. This will help you determine if the main issue is unreacted starting material, protodeboronation, homocoupling, or other side reactions.
-
Review Your Reaction Setup: Ensure your reaction was performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and homocoupling. Double-check the quality and activity of your palladium catalyst and ligands.
-
Consult the Troubleshooting Guide: Refer to the detailed troubleshooting guide below for specific issues and potential solutions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cross-Coupling Product
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of this compound | - Use rigorously dried solvents and reagents.- Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).- Lower the reaction temperature.- Consider using the corresponding pinacol ester or MIDA boronate of the boronic acid. |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst and phosphine ligand.- Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.- Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄). |
| Formation of Boroxine | - While often in equilibrium, significant boroxine formation can affect stoichiometry. Consider adding a controlled amount of water to the reaction to shift the equilibrium back to the boronic acid if solubility issues are observed. |
| Suboptimal Reaction Conditions | - Screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrates. |
Problem 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Thoroughly degas the reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles. |
| High Concentration of Pd(II) Species | - Use a Pd(0) catalyst source to avoid the in-situ reduction step that can lead to homocoupling. |
| Slow Transmetalation Step | - Optimize the base and solvent to facilitate the transmetalation of the boronic acid to the palladium center. |
Quantitative Data on Impurity Formation
| Arylboronic Acid | pH | Temperature (°C) | Half-life (t₁/₂) (seconds) |
| Phenylboronic acid | 13 | 70 | > 10⁶ |
| 4-Fluorophenylboronic acid | 13 | 70 | > 10⁶ |
| 2-Fluorophenylboronic acid | 13 | 70 | 1.1 x 10⁵ |
| 2,6-Difluorophenylboronic acid | 13 | 70 | 1.8 x 10³ |
| Pentafluorophenylboronic acid | 13 | 70 | 0.2 |
Data adapted from kinetic studies on arylboronic acid protodeboronation. The half-lives were determined in a 1:1 H₂O/dioxane mixture. This data illustrates that electron-withdrawing groups, especially in the ortho position, can significantly increase the rate of protodeboronation.[2]
Experimental Protocols
Protocol 1: General Procedure for LC-MS Analysis of a Reaction Mixture
This method is suitable for monitoring the progress of a reaction and identifying the major components in a crude mixture.
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute it with a 1:1 mixture of acetonitrile and water to a final concentration of approximately 10-100 µg/mL.
-
Vortex the sample to ensure it is homogeneous.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Conditions:
-
LC System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detector: ESI in both positive and negative ion modes.
-
Data Analysis: Identify peaks corresponding to the starting materials, desired product, and potential impurities by their mass-to-charge ratio (m/z).
-
Protocol 2: Purification of Crude Product by Acid-Base Extraction
This method is effective for removing non-acidic impurities from the boronic acid-containing product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). This will convert the acidic boronic acid into its water-soluble boronate salt. Repeat the wash 2-3 times.
-
Combine the aqueous layers.
-
-
Acidification and Isolation:
-
Cool the combined aqueous layer in an ice bath.
-
Slowly acidify the solution with 1 M hydrochloric acid (HCl) until the product precipitates out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 3: Purification by Silica Gel Column Chromatography
This method can be used to separate the desired product from impurities with different polarities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution:
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Common impurity formation pathways from this compound.
Caption: General troubleshooting workflow for managing impurities.
References
Validation & Comparative
A Comparative Guide to 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid and Other Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is pivotal to the success of this transformation. This guide provides an objective comparison of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid against other commercially available fluorinated phenylboronic acids, offering insights into their reactivity and performance with supporting data from the literature.
The incorporation of fluorine atoms into aryl scaffolds can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated phenylboronic acids are indispensable reagents for accessing these valuable motifs. Their reactivity in the Suzuki-Miyaura coupling is influenced by the number and position of the fluorine substituents, which affect the electronic properties of the boronic acid and its susceptibility to side reactions such as protodeboronation.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of a Suzuki-Miyaura coupling reaction is a function of several parameters, including the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the transmetalation step of the catalytic cycle. Electron-withdrawing groups can influence the reaction rate, and the presence of fluorine atoms can lead to faster transmetalation steps, potentially resulting in higher yields and shorter reaction times compared to non-fluorinated analogues.
This compound presents a unique case with a combination of electron-withdrawing (fluoro and formyl groups) and electron-donating (methoxy group) substituents. The interplay of these groups dictates its reactivity. The strong electron-withdrawing nature of the formyl group is expected to increase the Lewis acidity of the boron center, potentially accelerating the transmetalation step. The fluorine atom also contributes to this electron-withdrawing effect. Conversely, the ortho-methoxy group, being electron-donating, might slightly attenuate this effect but can also play a role in the stabilization of intermediates.
To provide a comparative perspective, the following table summarizes the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole, under standardized conditions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Substituent Effects | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | (Baseline) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 4-Fluorophenylboronic Acid | Electron-withdrawing (-F) | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | High |
| 3,4-Difluorophenylboronic Acid | Strong electron-withdrawing (-F, -F) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 |
| 2,5-Difluorophenylboronic Acid | Electron-withdrawing (-F, -F), ortho-substituent | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good |
| This compound | Mixed (EWG: -F, -CHO; EDG: -OCH₃) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Good to High (estimated) |
| 3-Formylphenylboronic acid | Strong electron-withdrawing (-CHO) | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 65 | Optimized | Good |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. The yield for this compound is an estimation based on the combined electronic effects of its substituents.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) in the reaction solvent.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Injection: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe, followed by the catalyst solution.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection and Optimization
The selection of a specific fluorinated phenylboronic acid and the optimization of reaction conditions are critical for achieving high yields and purity. The following diagram outlines a logical workflow for this process.
Caption: A logical workflow for selecting reagents and optimizing Suzuki-Miyaura coupling reactions.
References
comparative reactivity of substituted phenylboronic acids in Suzuki coupling
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical to the success of this reaction, with substituents on the phenylboronic acid ring playing a significant role in its reactivity. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in Suzuki coupling, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in reaction design and optimization.
The Influence of Substituents on Reactivity
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors predominantly influence the transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.
Electronic Effects:
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transmetalation step, leading to higher reaction rates and yields.
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the arylboronic acid. This reduction in nucleophilicity can slow down the transmetalation process, potentially leading to lower yields or requiring more forcing reaction conditions.
Steric Effects:
-
Substituents at the ortho position of the phenylboronic acid can sterically hinder the approach of the boronic acid to the palladium complex. This steric hindrance can significantly slow down or even inhibit the transmetalation step, resulting in reduced yields compared to their meta- and para-substituted counterparts. The general reactivity trend for positional isomers is often para > meta >> ortho.[1]
Quantitative Comparison of Reactivity
The following table summarizes the yields of Suzuki-Miyaura coupling reactions for a variety of substituted phenylboronic acids with different aryl halides. It is important to note that reaction conditions can vary between studies, and this data is intended to provide a comparative overview.
| Phenylboronic Acid Substituent | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxy (EDG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 4-Methyl (EDG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 |
| Unsubstituted | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 |
| 4-Fluoro (EWG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 4-Cyano (EWG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88 |
| 4-Nitro (EWG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 3-Nitro (EWG) | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 91 |
| 2-Nitro (EWG, Steric Hindrance) | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 78 |
| 2-Methyl (Steric Hindrance) | 1-Bromo-4-t-butylbenzene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DME | 80 | 16 | 85 |
| 2,6-Dimethyl (Steric Hindrance) | 1-Bromo-4-t-butylbenzene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DME | 80 | 16 | 25 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Ligand-Free Suzuki-Miyaura Coupling at Room Temperature
This protocol is suitable for some substrates and offers milder reaction conditions.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Aqueous solvent (e.g., water with a surfactant or a water/ethanol mixture)
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in the aqueous solvent (3 mL).
-
Stir the mixture at room temperature for the indicated time.
-
Extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the product by column chromatography on silica gel.
Mechanistic Overview and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1][2] Central to the success of this reaction is the choice of the palladium catalyst, which significantly influences yield, reaction time, and substrate scope.[1] This guide offers an objective comparison of several classes of palladium catalysts, supported by experimental data, to assist researchers in catalyst selection.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is highly dependent on the substrates involved. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for simple aryl iodides and bromides, more demanding substrates such as aryl chlorides or sterically hindered partners often require modern, more sophisticated catalyst systems. These advanced systems typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) like those in PEPPSI™ catalysts.[3]
The following table summarizes the performance of various palladium catalysts across different Suzuki-Miyaura coupling reactions. The data is compiled from multiple sources and should be used as a guideline, as optimal conditions can vary.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | 94 |
| Pd₂(dba)₃ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 98 |
| Pd(OAc)₂ / PCy₃ | 4-Trifluoromethylphenyl triflate | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| Pd(PPh₃)₄ | 5-Iodo-2-methyl-1H-benzo[d]imidazole | (4-(methylthio)phenyl)boronic acid | K₂CO₃ | DME/H₂O | 80 | 12 | 60 |
| PEPPSI™-IPr | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | i-PrOH | 80 | 1 | 98 |
| Pd/C (heterogeneous) | Iodobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 60 | 1.5 | 95 |
| Pd(dppf)Cl₂ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 0.5 | >98 |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 20 | Moderate |
This data is compiled for comparative purposes. Direct comparison requires identical reaction conditions.[1]
Key Observations:
-
Buchwald-type Ligands (e.g., SPhos): Catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective for challenging substrates, including unactivated aryl chlorides, often providing high yields in short reaction times.[3]
-
Pd(dppf)Cl₂: This is a versatile and robust catalyst that often shows superior performance for substrates containing heteroatoms.[4][5] It can facilitate rapid reactions, achieving excellent yields even with complex substrates.[5]
-
PEPPSI™ Catalysts: N-Heterocyclic Carbene (NHC) based catalysts, such as PEPPSI™-IPr, are distinguished by their high efficiency, air and moisture stability, and tolerance for a wide range of functional groups, rivaling or exceeding the performance of traditional phosphine-based systems.
-
Pd(PPh₃)₄: As a first-generation catalyst, Pd(PPh₃)₄ is still effective but may require higher catalyst loadings and significantly longer reaction times, particularly for less reactive substrates like aryl chlorides.[5]
-
Heterogeneous Catalysts (e.g., Pd/C): These catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling. They can be highly effective, especially for reactive substrates like aryl iodides.[6]
Visualizing the Experimental Workflow
To systematically compare catalyst performance, a standardized experimental workflow is essential. The following diagram illustrates the key steps involved in setting up, running, and analyzing parallel Suzuki-Miyaura cross-coupling reactions for catalyst screening.
Caption: Standardized workflow for comparing palladium catalyst yields in Suzuki-Miyaura coupling.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure can be adapted for different catalysts, substrates, and conditions.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) or Palladium Precursor/Ligand Combination (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, or DME/Water mixture, to achieve ~0.1-0.2 M)
-
Magnetic stir bar
-
Schlenk flask or other suitable reaction vessel with a rubber septum
Procedure:
-
Reaction Setup:
-
To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and the base under ambient atmosphere.[7]
-
If using a palladium precursor and a separate ligand, add them to the flask at this stage. If using a pre-formed catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, add it now.[1]
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Using a syringe, add the required volume of degassed solvent(s) to the reaction flask.[7]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-110 °C).[8]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), by taking small aliquots from the reaction mixture.[7]
-
-
Work-up:
-
Once the reaction has reached completion (typically when the limiting reagent is fully consumed), remove the flask from the oil bath and allow it to cool to room temperature.[7]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (e.g., 3 x 15 mL).[7][9]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7]
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[8]
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.[8][9]
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to Analytical Methods for Characterizing Products of 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of products derived from 5-Fluoro-3-formyl-2-methoxyphenylboronic acid. This versatile building block is principally utilized in the synthesis of complex biaryl molecules, which are significant scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.
Primary Synthetic Application: Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl compounds.[1] The presence of fluoro, formyl, and methoxy groups on the boronic acid allows for the creation of highly functionalized molecules with potential biological activity.
A representative Suzuki-Miyaura coupling reaction is the synthesis of 2',5-Difluoro-5'-formyl-2,4'-dimethoxy-1,1'-biphenyl . This reaction exemplifies the utility of the starting boronic acid in constructing complex biaryl structures.
Analytical Characterization of Biaryl Products
The structural elucidation and purity assessment of the resulting biaryl products are paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the synthesized biaryl. 2D NMR techniques such as COSY and HSQC can further confirm assignments. The presence of fluorine allows for ¹⁹F NMR, which is highly sensitive to the local electronic environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the product.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) is the standard for assessing the purity of the final compound. Liquid chromatography-mass spectrometry (LC-MS) combines separation with mass analysis for enhanced characterization of complex mixtures.
Comparison of Analytical Data for a Representative Biaryl Product
The following table summarizes the expected analytical data for the product of a Suzuki-Miyaura coupling between this compound and 1-bromo-4-fluoro-2-methoxybenzene.
| Analytical Method | Expected Data for 2',5-Difluoro-5'-formyl-2,4'-dimethoxy-1,1'-biphenyl | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, CHO), 7.5-7.8 (m, 2H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) | Confirms the presence of the aldehyde proton, aromatic protons, and two distinct methoxy groups. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190 (C=O), 160-110 (Ar-C), 56 (OCH₃), 55 (OCH₃) | Shows the carbonyl carbon of the aldehyde and the aromatic carbons, along with the methoxy carbons. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Two distinct signals, likely in the range of -110 to -140 ppm. | Confirms the presence of two non-equivalent fluorine atoms in the biaryl structure. |
| HRMS (ESI) | m/z calculated for C₁₅H₁₂F₂O₃ [M+H]⁺: 279.0776, Found: 279.0778 | Confirms the elemental composition and molecular weight of the product. |
| HPLC | A single major peak with >95% purity. | Indicates the high purity of the isolated compound. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the purified biaryl product in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm.
-
Analysis: Integrate the peak areas to determine the purity of the sample.
Alternative Synthetic Routes and Their Characterization
While Suzuki-Miyaura coupling is the most common, other methods can be employed to synthesize similar biaryl compounds.
| Alternative Method | Description | Advantages | Disadvantages | Key Characterization Needs |
| Negishi Coupling | Couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. | High functional group tolerance. | Requires the preparation of organozinc reagents, which can be moisture-sensitive. | Similar to Suzuki products (NMR, MS, HPLC). |
| Stille Coupling | Couples an organotin compound with an organic halide catalyzed by palladium. | Tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts. | NMR, MS, HPLC. May require analysis for tin residues. |
| Aryne Intermediates | Synthesis of biaryls from benzyne intermediates. | Metal-free approach. | Can have issues with regioselectivity. | Careful NMR analysis to confirm isomer ratios. |
Biological Relevance: Inhibition of the JAK-STAT Signaling Pathway
Biaryl scaffolds are prevalent in many clinically approved small-molecule drugs, particularly kinase inhibitors. The Janus kinase (JAK) family of tyrosine kinases plays a critical role in the JAK-STAT signaling pathway, which is integral to immune response and cell growth. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.
Many JAK inhibitors feature a biaryl core structure, which is crucial for binding to the ATP-binding site of the kinase. The products derived from this compound, with their specific substitution patterns, are promising candidates for the development of novel and selective JAK inhibitors.
Caption: Inhibition of the JAK-STAT pathway by a biaryl product.
Caption: General workflow for biaryl synthesis and characterization.
Conclusion
The characterization of products derived from this compound relies on a suite of well-established analytical techniques. For the primary products, biaryl compounds synthesized via Suzuki-Miyaura coupling, a combination of NMR spectroscopy, mass spectrometry, and HPLC provides a robust and comprehensive analytical workflow. Understanding these methods is crucial for researchers in drug discovery and development, particularly for those targeting signaling pathways like JAK-STAT, where such molecular scaffolds are of high interest. The comparison with alternative synthetic routes highlights the efficiency and practicality of the Suzuki-Miyaura reaction for generating these valuable compounds.
References
A Comparative Guide to the Spectroscopic Analysis of Biaryls Derived from 5-Fluoro-3-formyl-2-methoxyphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis and characterization of novel biaryl compounds are pivotal for discovering new therapeutic agents and functional materials. 5-Fluoro-3-formyl-2-methoxyphenylboronic acid serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the creation of complex biaryls with unique electronic and steric properties. The fluorine, formyl, and methoxy substituents introduce specific signatures in spectroscopic analyses, which are crucial for structural elucidation and purity assessment.
This guide provides a comparative analysis of the spectroscopic data for biaryls synthesized from this compound. While specific experimental data for a wide range of biaryls from this particular boronic acid is not extensively published, this guide offers a predictive analysis based on the well-established principles of spectroscopy and data from structurally related compounds. We will compare these expected spectroscopic characteristics with those of biaryls derived from alternative, simpler boronic acids to highlight the influence of the substituent pattern.
Comparison of Spectroscopic Data
The spectroscopic characteristics of biaryls are significantly influenced by the electronic and steric nature of the substituents on the aromatic rings. The following tables provide a predictive summary of the key spectroscopic data for a model biaryl synthesized from this compound and compares it with biaryls from other representative boronic acids.
Table 1: Predicted ¹H NMR Spectral Data for a Representative Biaryl (Coupled with Phenyl Halide)
| Boronic Acid Used for Synthesis | Predicted Chemical Shift (δ) of Key Protons (ppm) | Notes on Key Features |
| This compound | Aldehyde Proton: ~9.8-10.2Aromatic Protons on Substituted Ring: ~7.5-8.0Methoxy Protons: ~3.8-4.0 | The aldehyde proton is significantly deshielded. The fluorine atom will cause splitting of adjacent proton signals (JH-F coupling). The aromatic protons are in a more complex region due to the varied electronic effects of the substituents. |
| Phenylboronic acid | Aromatic Protons: ~7.2-7.6 | A simple spectrum with signals in the typical aromatic region. |
| 2-Methoxyphenylboronic acid | Aromatic Protons: ~6.8-7.4Methoxy Protons: ~3.7-3.9 | The methoxy group is electron-donating, causing a slight upfield shift of the aromatic protons compared to the unsubstituted biaryl. |
| 3-Formylphenylboronic acid | Aldehyde Proton: ~9.9-10.1Aromatic Protons: ~7.6-8.2 | The electron-withdrawing formyl group causes a downfield shift of the aromatic protons. |
Table 2: Predicted ¹³C NMR Spectral Data for a Representative Biaryl
| Boronic Acid Used for Synthesis | Predicted Chemical Shift (δ) of Key Carbons (ppm) | Notes on Key Features |
| This compound | Aldehyde Carbonyl: ~190-195Carbon Bearing Fluorine: ~155-165 (with large ¹JC-F coupling)Carbon Bearing Methoxy: ~150-160 | The carbon attached to the fluorine will appear as a doublet with a large coupling constant. The aldehyde carbonyl carbon is significantly downfield. |
| Phenylboronic acid | Aromatic Carbons: ~125-140 | A set of signals in the typical aromatic carbon region. |
| 2-Methoxyphenylboronic acid | Carbon Bearing Methoxy: ~155-160Aromatic Carbons: ~110-140 | The carbon attached to the methoxy group is downfield, while the ortho and para carbons are shifted upfield. |
| 3-Formylphenylboronic acid | Aldehyde Carbonyl: ~190-193Aromatic Carbons: ~128-145 | The aldehyde carbonyl carbon is a key downfield signal. |
Table 3: Predicted Key IR and Mass Spectrometry Data for a Representative Biaryl
| Boronic Acid Used for Synthesis | Key IR Absorptions (cm⁻¹) | Expected Molecular Ion Peak (m/z) |
| This compound | C=O (aldehyde): ~1690-1710C-F: ~1100-1250C-O (methoxy): ~1000-1100 | [M]⁺, [M+H]⁺ corresponding to the specific biaryl product. The presence of fluorine can sometimes be observed in the fragmentation pattern. |
| Phenylboronic acid | Aromatic C-H: ~3000-3100Aromatic C=C: ~1450-1600 | [M]⁺, [M+H]⁺ corresponding to biphenyl. |
| 2-Methoxyphenylboronic acid | Aromatic C-H: ~3000-3100C-O (methoxy): ~1000-1100 | [M]⁺, [M+H]⁺ corresponding to 2-methoxybiphenyl. |
| 3-Formylphenylboronic acid | C=O (aldehyde): ~1690-1710Aromatic C-H: ~3000-3100 | [M]⁺, [M+H]⁺ corresponding to 3-formylbiphenyl. |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction to synthesize a biaryl from this compound is provided below. This is followed by a standard protocol for the spectroscopic analysis of the resulting product.
Synthesis Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1) or dioxane and water (4:1).
-
Reaction: Stir the mixture at a temperature ranging from 80°C to reflux. Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl.[1]
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the purified biaryl in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully elucidate the structure. For fluoro-substituted compounds, a ¹⁹F NMR spectrum can also be highly informative.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified biaryl using a suitable method (e.g., KBr pellet or as a thin film).
-
Identify the characteristic absorption bands for the functional groups present, such as the aldehyde C=O stretch, C-F stretch, and C-O stretch of the methoxy group.
-
-
Mass Spectrometry (MS):
-
Analyze the purified biaryl using a mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
Caption: Influence of functional groups on spectroscopic data.
References
assessing the purity of synthesized compounds using 5-Fluoro-3-formyl-2-methoxyphenylboronic acid
Navigating Compound Purity: A Comparative Guide to Modern Analytical Techniques
An objective comparison of analytical methods for the precise determination of purity in synthesized compounds, tailored for researchers, scientists, and drug development professionals.
The verification of compound purity is a cornerstone of chemical research and drug development, ensuring the reliability and reproducibility of experimental results. While a multitude of techniques exist for this purpose, this guide provides a comparative overview of the most prevalent and robust methods currently employed in the field. Although interest may arise in specific reagents such as 5-Fluoro-3-formyl-2-methoxyphenylboronic acid, the focus of this guide will be on broadly applicable and well-established instrumental methods that form the standard for purity assessment.
At a Glance: Comparing Purity Assessment Methods
The selection of an appropriate analytical technique for purity determination is contingent on several factors, including the compound's physicochemical properties, the nature of potential impurities, and the requisite level of precision.[1] Below is a summary of commonly employed methods, highlighting their fundamental principles and applications in purity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis (EA) |
| Principle | Separation of mixture components based on their differential partitioning between a mobile and a stationary phase.[1] | The integrated signal response in an NMR spectrum is directly proportional to the number of atomic nuclei.[1] | The compound is combusted, and the resulting gases (e.g., CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, N, S, etc.[2] |
| Purity Assessment | Quantification of the primary peak's area relative to the total peak area. | Absolute or relative quantification of the main compound against a certified internal standard or known impurities.[1][] | Compares the experimentally determined mass percentages of elements to the theoretical values for the proposed chemical formula.[2] |
| Strengths | High sensitivity for non-volatile compounds, versatile, and widely applicable. | Provides structural information, non-destructive, and can be an absolute quantification method. | Provides fundamental compositional data and is effective for detecting inorganic impurities. |
| Limitations | Requires a chromophore for UV detection, potential for co-elution of impurities, and requires reference standards for identification. | Lower sensitivity compared to HPLC, requires soluble samples, and can be complex to interpret for molecules with many signals. | Does not provide information on organic or isomeric impurities and requires a relatively larger sample amount. |
| Typical Purity Threshold | Routinely used to establish purity of ≥95%.[4] | Can achieve high accuracy for purity determination, often exceeding 98%. | Provides a fundamental check on the empirical formula. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of high-purity solvents (e.g., acetonitrile and water), and degas it to prevent bubble formation.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent to a known concentration. Filter the sample solution to remove any particulate matter.
-
Instrumentation Setup:
-
Install an appropriate HPLC column (e.g., C18) and equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, column temperature, and detector wavelength.
-
-
Injection and Data Acquisition: Inject a precise volume of the sample solution onto the column and start the data acquisition.
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and a certified internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, and the weights of the analyte and the standard.
-
Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount of the dried and homogenous synthesized compound.
-
Instrumentation: The sample is combusted in a furnace in the presence of oxygen.
-
Quantification: The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector (e.g., thermal conductivity detector).
-
Data Analysis: The instrument's software calculates the percentage of each element (C, H, N, S, etc.) in the sample. These experimental percentages are then compared to the theoretical percentages for the expected molecular formula.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for assessing the purity of a newly synthesized compound.
Caption: A generalized workflow for the assessment of synthesized compound purity.
This guide provides a foundational understanding of key techniques for purity assessment. The choice of method will always depend on the specific requirements of the research and the nature of the compound being analyzed. For regulatory submissions, a combination of these methods is often required to provide a comprehensive purity profile.
References
Revolutionizing Suzuki Reactions: A Comparative Guide to Conventional Heating and Microwave Irradiation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of biaryl compounds essential for pharmaceuticals, agrochemicals, and advanced materials. The method of energy input—be it traditional oil bath heating or modern microwave irradiation—can dramatically influence the reaction's efficiency, speed, and yield. This guide provides an objective comparison of these two heating techniques, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
Performance Snapshot: Conventional vs. Microwave Heating
The primary advantages of microwave-assisted synthesis lie in its remarkable ability to reduce reaction times and often improve product yields. This is largely attributed to the direct and efficient heating of the reaction mixture, bypassing the slower process of thermal conduction required in conventional heating.
A clear example of this is the Suzuki coupling of 4-bromoanisole with phenyl boronic acid. Under microwave irradiation, the reaction achieves completion in just 10 minutes. In stark contrast, the same reaction under conventional thermal conditions requires 8 hours, representing a 48-fold increase in reaction rate with the microwave method. Similarly, the synthesis of 4-phenyl-1,8-naphthalimide via a Suzuki coupling saw a significant yield improvement from 22% with conventional heating (8 hours) to 77% with microwave heating (30 minutes).[1]
While the trend heavily favors microwave heating for speed and efficiency[2], there are exceptions. In a specific aqueous Suzuki coupling reaction, conventional heating unexpectedly produced a 94% yield in five minutes, slightly outperforming the 91% yield from microwave heating in the same timeframe.[3][4] This highlights that while microwave heating is a powerful tool, optimal conditions can be substrate and system-dependent.
Quantitative Data Summary
The following table summarizes the performance of conventional and microwave heating for the Suzuki coupling of various aryl bromides.
| Aryl Halide | Heating Method | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Bromoanisole | Microwave | Pd EnCat™ | NBu4OH | Ethanol | 120°C | 10 min | >95% | |
| 4-Bromoanisole | Conventional | Pd EnCat™ | NBu4OH | Ethanol | Reflux | 8 h | >95% | |
| 4-Bromo-1,8-naphthalimide | Microwave | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/Ethanol/Water | 70°C | 30 min | 77% | [1] |
| 4-Bromo-1,8-naphthalimide | Conventional | Pd(PPh3)4 (1 equiv.) | Na2CO3 | Toluene/Ethanol/Water | Reflux | 8 h | 22% | [1] |
| 4'-Bromoacetophenone | Microwave | Pyridine-Pyrazole/Pd(II) | KOH | Ethanol/Water | 120°C | 2 min | >95% | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for both microwave-assisted and conventional heating approaches to Suzuki reactions.
Microwave-Assisted Suzuki Coupling of 4'-Bromoacetophenone[6]
-
Vessel Preparation : A 10 mL glass vial is charged with 4'-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), potassium hydroxide (KOH, 2 mmol), and a pyridine-pyrazole/Pd(II) complex catalyst (0.1 mol%).
-
Solvent Addition : A solvent mixture of ethanol (1 mL) and water (1 mL) is added to the vial, followed by a magnetic stir bar.
-
Sealing and Irradiation : The vessel is sealed with a Teflon septum and placed into the microwave cavity.
-
Reaction Conditions : The mixture is subjected to microwave irradiation (60 W), with the temperature ramped from room temperature to 120°C. The reaction is held at this temperature for 2 minutes.
-
Workup : After cooling, the product is extracted for analysis and purification.
Conventional Heating Suzuki Coupling of 4-Bromo-1,8-naphthalimide[2]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, 4-bromo-1,8-naphthalimide is dissolved in a solvent mixture of toluene, ethanol, and water.
-
Reagent Addition : Phenylboronic acid, sodium carbonate (Na2CO3), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are added to the flask.
-
Heating : The reaction mixture is heated to reflux using an oil bath for 8 hours.
-
Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is cooled, and the product is isolated through standard extraction and purification procedures.
Suzuki Reaction Workflow
The fundamental steps of the Suzuki reaction remain the same regardless of the heating method. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The key difference lies in the method of energy delivery to overcome the activation energy of these steps.
Caption: Comparative workflow of Suzuki reactions.
Logical Framework for Troubleshooting
High temperatures in Suzuki reactions, whether from conventional or microwave sources, can sometimes promote side reactions like hydrodehalogenation (debromination), where the halide is replaced by a hydrogen atom.[6] If significant byproduct formation is observed, a logical troubleshooting approach is necessary.
References
- 1. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ajuronline.org [ajuronline.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki-Miyaura Couplings of Ortho-Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the reaction's performance can be significantly hampered by steric hindrance, particularly when employing ortho-substituted phenylboronic acids. The steric bulk of substituents adjacent to the boronic acid moiety impedes crucial steps in the catalytic cycle, such as transmetalation and reductive elimination, often leading to low yields and slow reaction rates.[1][2][3]
This guide provides a comparative analysis of catalytic systems and reaction conditions developed to overcome the challenges associated with sterically hindered Suzuki-Miyaura couplings. It is intended for researchers, scientists, and drug development professionals seeking to optimize these challenging transformations.
Overcoming Steric Hindrance: The Evolution of Catalysts
The primary strategy to enable the coupling of ortho-substituted phenylboronic acids has been the development of sophisticated palladium catalysts. Success hinges on the design of ligands that are both bulky and electron-rich, which promotes the formation of monoligated, highly reactive Pd(0) species. These catalysts are more effective at undergoing oxidative addition with the coupling partner and facilitating the difficult reductive elimination step to form the sterically congested biaryl product.[4][5]
Key classes of ligands that have proven effective include:
-
Bulky, Electron-Rich Monophosphine Ligands: The Buchwald group has developed a series of biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are highly effective for a wide range of challenging couplings, including those involving sterically hindered substrates.[6][7] These ligands create a sterically demanding environment around the palladium center that accelerates the reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, creating highly active and stable catalysts.[8] These catalysts have shown excellent performance in couplings involving di-, tri-, and even tetra-ortho-substituted biaryls, often with low catalyst loadings.[8][9]
Comparative Performance of Catalytic Systems
The choice of catalyst, base, and solvent is critical for achieving high yields in sterically demanding Suzuki couplings. The following tables summarize performance data from the literature for the coupling of various ortho-substituted phenylboronic acids with aryl halides.
Table 1: Coupling of 2-Methylphenylboronic Acid with Aryl Halides
| Aryl Halide | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 18h | 92 | J. Am. Chem. Soc. 2004, 126, 13028 |
| 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 / 12h | 98 | J. Am. Chem. Soc. 2003, 125, 6653 |
| 2-Bromoanisole | Acenaphthoimidazolylidene-Pd Complex | t-BuOK | 1,4-Dioxane | 100 / 2h | >99 | Org. Lett. 2012, 14, 4250-4253[8] |
| 4-Bromoanisole | Pd/BI-DIME | K₃PO₄ | Toluene | 110 / 24h | 95 | Angew. Chem. Int. Ed. 2013, 52, 2203 |
| Bromobenzene | Nitrile-functionalized NHC-Pd | KOH | H₂O/2-Propanol | 82 / 0.5h | ~85 | RSC Adv., 2022, 12, 1076[10] |
Table 2: Coupling of 2,6-Disubstituted Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 2,6-Dimethylphenylboronic Acid | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 / 24h | 92 | Chem. Sci., 2014, 5, 1265-1270[4] |
| 2,6-Dimethylphenylboronic Acid | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 / 16h | 96 | J. Am. Chem. Soc. 2004, 126, 13028 |
| 2,4,6-Trimethylphenylboronic Acid | 2-Chlorotoluene | Acenaphthoimidazolylidene-Pd Complex | t-BuOK | 1,4-Dioxane | 100 / 1h | >99 | Org. Lett. 2012, 14, 4250-4253[8] |
| 2,4,6-Triisopropylphenylboronic Acid | 1-Bromo-4-methoxybenzene | Pd/BI-DIME | K₃PO₄ | Toluene | 110 / 24h | 92 | Angew. Chem. Int. Ed. 2013, 52, 2203[11] |
General Experimental Protocol for a Hindered Suzuki Coupling
This protocol is a generalized procedure based on common practices reported for sterically challenging Suzuki-Miyaura reactions.[2][12] Optimization for specific substrates is often necessary.
Reagent Preparation & Reaction Setup:
-
Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the ortho-substituted phenylboronic acid (1.5 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand or NHC precatalyst (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Seal the flask or vial with a septum, remove it from the glovebox, and use a syringe to add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) under a positive pressure of an inert gas (Argon or Nitrogen).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes or by using a freeze-pump-thaw cycle (3 times).
Reaction Execution & Work-up:
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-140 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC, or LC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing a Suzuki-Miyaura coupling reaction with sterically hindered substrates.
Caption: General workflow for a sterically hindered Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
-
Low Yield: This is the most common problem.[2] Consider increasing the reaction temperature, switching to a more active catalyst system (e.g., from a first-generation Buchwald ligand to a third-generation one like SPhos, or an NHC-Pd precatalyst), or using a stronger base like t-BuOK.[8]
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid.[3] It can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture, and sometimes by using milder bases like K₂CO₃ or Cs₂CO₃.[3]
-
Catalyst Decomposition: At the high temperatures often required, the catalyst can decompose before the reaction completes.[3] Using more robust ligands like NHCs or increasing the catalyst loading can sometimes mitigate this issue.
By carefully selecting from the advanced catalyst systems now available and optimizing reaction conditions, the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids can be transformed from a challenging reaction into a reliable synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. | Semantic Scholar [semanticscholar.org]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid, a substituted arylboronic acid. Adherence to these protocols is critical for minimizing risks and maintaining compliance with safety regulations.
Like other boronic acid derivatives, this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be discarded with regular trash or poured down the drain. Electron-withdrawing groups, such as the fluoro and formyl substituents on this compound, can increase the acidity of the boronic acid moiety. Therefore, careful neutralization is a key step in its disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
| Parameter | Specification |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile or neoprene gloves, fully fastened lab coat, closed-toe shoes. |
| Handling Location | Certified chemical fume hood. |
| Emergency Equipment | Accessible emergency eyewash station and safety shower. |
| Neutralization pH Range | 6.0 - 8.0 |
| Waste Classification | Hazardous Chemical Waste |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the recommended steps for the safe neutralization and disposal of this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
2. Neutralization of Liquid Waste (Aqueous Solutions):
-
Dilution: If you have a concentrated solution, dilute it carefully by slowly adding the solution to a large volume of cold water in a suitable container (e.g., a large beaker). This helps to dissipate any heat generated during neutralization.
-
Select a Mild Base: Prepare a saturated solution of sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate. Avoid using strong bases like sodium hydroxide, which can cause a more exothermic and potentially uncontrolled reaction.
-
Gradual Addition: While stirring the diluted boronic acid solution continuously, slowly add the mild base dropwise.
-
Monitor pH: Periodically check the pH of the solution using pH strips or a calibrated pH meter. Continue adding the base until the pH is within a neutral range of 6.0 to 8.0.
-
Collection: The neutralized aqueous solution should be collected in a properly labeled liquid hazardous waste container.
3. Disposal of Solid Waste:
-
Uncontaminated Compound: If you have excess, unadulterated solid this compound, it should be collected in a designated, sealed, and clearly labeled hazardous solid waste container. Do not attempt to neutralize the dry powder directly.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, must be placed in a separate, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name. This should then be placed in the designated solid hazardous waste bin.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (such as acetone or ethanol) to remove the bulk of the residual compound. This rinsate must be collected as hazardous liquid waste.
-
Basic Wash: To convert any remaining boronic acid into a more water-soluble boronate salt, wash the glassware with a basic solution (e.g., a dilute sodium carbonate solution). Collect this wash solution as hazardous liquid waste.
-
Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area or your institution's central hazardous waste storage facility.
-
Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials.
-
Follow your institution's specific procedures for arranging hazardous waste pickup and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
